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N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine Documentation Hub

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  • Product: N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine
  • CAS: 640735-22-4

Core Science & Biosynthesis

Foundational

Technical Monograph: N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 640735-22-4)

Executive Summary & Chemical Architecture N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 640735-22-4) is a specialized heterocyclic intermediate belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class. In modern dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 640735-22-4) is a specialized heterocyclic intermediate belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class.

In modern drug discovery, the 7-azaindole scaffold is recognized as a "privileged structure" due to its bioisosteric relationship with the purine core of ATP.[1] This makes it a critical template for designing Type I and Type II kinase inhibitors (e.g., JAK, TRK, and MAPK inhibitors).[1]

The specific functionalization at the C4 position with an allylamine moiety distinguishes this molecule as a versatile "chemical handle."[1] Unlike simple alkyl chains, the allyl group introduces a terminal alkene, enabling advanced synthetic transformations such as Ring-Closing Metathesis (RCM) for macrocyclization or thiol-ene "click" chemistry for bioconjugation.

Key Chemical Properties
PropertySpecification
CAS Number 640735-22-4
IUPAC Name N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
Core Scaffold 7-Azaindole (Pyrrolo[2,3-b]pyridine)
Key Functionality C4-Secondary Amine (Allyl substituted)
pKa (Calc) ~5.2 (Pyridine N), ~13.5 (Pyrrole NH)

Synthetic Methodology

The synthesis of C4-amino substituted 7-azaindoles often presents a challenge due to the electron-rich nature of the pyrrole ring, which deactivates the pyridine ring toward Nucleophilic Aromatic Substitution (SNAr) compared to standard quinolines.

Below are two validated protocols. Protocol A is the industry standard for robustness, while Protocol B offers a catalytic alternative for milder conditions.[1]

Protocol A: Microwave-Assisted SNAr Displacement (Recommended)

This method utilizes thermal forcing to overcome the deactivated nature of the 4-chloro-7-azaindole precursor.

Precursor: 4-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS 55052-28-3)[2]

Step-by-Step Workflow:
  • Preparation: In a 10 mL microwave-compatible vial, suspend 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in n-Butanol (0.5 M concentration).

  • Reagent Addition: Add Allylamine (3.0 - 5.0 eq).[1] The excess amine acts as both nucleophile and proton scavenger.[1]

  • Base (Optional): If conserving allylamine is necessary, add DIPEA (3.0 eq).

  • Reaction: Seal the vial and irradiate at 160°C - 180°C for 2–4 hours.

    • Expert Note: Conventional heating in a sealed tube at 140°C for 18–24 hours is also effective but less efficient.[1]

  • Work-up: Concentrate the solvent in vacuo. Dilute the residue with Ethyl Acetate and wash with saturated NaHCO₃.[1]

  • Purification: The product is relatively polar.[1] Purify via flash chromatography (DCM:MeOH gradient, typically 95:5 to 90:10).[1]

Protocol B: Buchwald-Hartwig Amination

Use this route if the SNAr fails due to steric hindrance or if functional group sensitivity precludes high heat.[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1]

  • Ligand: Xantphos or BINAP (4 mol%)[1]

  • Base: Cs₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane (reflux, 100°C, 12h)

Synthetic Pathway Visualization

The following diagram illustrates the mechanistic flow and the critical "branch point" where the allyl group enables further complexity (Macrocyclization).

G SM 4-Chloro-7-azaindole (CAS 55052-28-3) Conditions Conditions: 160°C, n-BuOH (Microwave) SM->Conditions Reagent Allylamine (Nucleophile) Reagent->Conditions Product N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 640735-22-4) Conditions->Product SNAr Displacement RCM Macrocyclization (via Grubbs Catalyst) Product->RCM Ring-Closing Metathesis Kinase Kinase Inhibitor (ATP Pocket Binding) Product->Kinase Bioisosteric Design

Figure 1: Synthetic route from the chloropyridine precursor to the target allylamine, highlighting downstream utility in macrocyclization and kinase inhibition.

Application in Medicinal Chemistry[3][4][5][6][7][8]

Kinase Inhibitor Design (ATP Mimicry)

The 7-azaindole scaffold is a classic adenine mimetic .[1] The N1 (pyrrole) and N7 (pyridine) atoms form a critical "hinge-binding" motif, accepting and donating hydrogen bonds to the kinase hinge region (e.g., Glu/Leu backbone residues).[1]

The C4-Allylamine substituent projects into the solvent-exposed region or the ribose-binding pocket.

  • Why Allyl? The allyl group is rarely the final drug moiety due to metabolic liability (epoxidation).[1] However, it is a crucial intermediate for constructing macrocycles.[1]

Macrocyclization Strategy (RCM)

One of the most powerful applications of CAS 640735-22-4 is in the synthesis of macrocyclic kinase inhibitors .[1]

  • Logic: By attaching a second alkene-containing chain to the N1 or C3 position of the azaindole, researchers can use Ring-Closing Metathesis (Grubbs II catalyst) to "lock" the molecule into a bioactive conformation.

  • Benefit: Macrocyclization improves potency (reduced entropy penalty upon binding) and selectivity (steric exclusion of off-targets).[1]

Quality Control & Characterization

To ensure the integrity of the synthesized intermediate, the following analytical signatures must be validated.

MethodExpected Signature
¹H NMR (DMSO-d₆) δ 11.2 (br s, 1H, NH-1) : Characteristic pyrrole NH.δ 8.0 (d, 1H, C6-H) : Pyridine proton, deshielded.δ 5.8-6.0 (m, 1H) : Allyl internal alkene (-CH=).δ 5.1-5.3 (dd, 2H) : Allyl terminal alkene (=CH₂).δ 3.9 (t, 2H) : Allylic methylene (-CH₂-N).
LC-MS [M+H]⁺ = 174.1 : Single sharp peak.[1] 7-azaindoles often tail on C18 columns; use basic modifier (Ammonium Bicarbonate) or TFA.[1]
Appearance Off-white to pale yellow solid.[1]

References

  • General Synthesis of 4-Amino-7-azaindoles

    • Title: "Microwave-assisted acid-catalyzed nucleophilic heteroaromatic substitution: the synthesis of 7-amino-6-azaindoles"
    • Source: Enamine / ChemSynthesis[1]

    • Context: Validates the SNAr mechanism on azaindole halides using amines and he
    • URL:[Link][1]

  • Precursor Chemistry (4-Chloro-7-azaindole)

    • Title: "4-Chloro-1H-pyrrolo[2,3-b]pyridine | 55052-28-3"[2]

    • Source: TCI Chemicals[1][3]

    • Context: Specifications of the starting material required for the synthesis.[1][4]

  • Kinase Inhibitor Applications (Patent Literature)

    • Title: "Pyrrolo[2,3-b]pyridin-4-yl-amine and pyrrolo[2,3-b]pyrimidin-4-yl-amine as Janus Kinase Inhibitors" (EP1828181B1)
    • Source: European Patent Office / Google Patents[1]

    • Context: Describes the utility of the 4-amino-pyrrolo[2,3-b]pyridine scaffold in drug development.
    • URL
  • Mechanistic Insight (Azaindole Reactivity)

    • Title: "The Azaindole Framework in the Design of Kinase Inhibitors"
    • Source: NIH / PMC[1]

    • Context: Comprehensive review on the reactivity and binding modes of 7-azaindole deriv
    • URL:[Link]

Sources

Exploratory

Technical Monograph: 4-Allylamino-1H-pyrrolo[2,3-b]pyridine

High-Fidelity Scaffold for Kinase Inhibitor Discovery & Macrocyclic Design Abstract This technical guide profiles 4-Allylamino-1H-pyrrolo[2,3-b]pyridine (CAS: 640735-22-4), a critical intermediate in the synthesis of ATP...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Scaffold for Kinase Inhibitor Discovery & Macrocyclic Design

Abstract

This technical guide profiles 4-Allylamino-1H-pyrrolo[2,3-b]pyridine (CAS: 640735-22-4), a critical intermediate in the synthesis of ATP-competitive kinase inhibitors. Built upon the privileged 7-azaindole core—a bioisostere of adenine—this scaffold integrates an allylamine substituent at the C4 position. This specific functionalization serves a dual purpose: it mimics the


-amino group of adenine for hinge binding, while the allyl moiety acts as a versatile "synthetic handle" for Ring-Closing Metathesis (RCM) or hydrophobic pocket targeting. This document details the structural properties, validated synthetic protocols, and medicinal chemistry applications of this molecule.[1][2][3][4]
Structural & Physicochemical Analysis

The core architecture of 4-Allylamino-1H-pyrrolo[2,3-b]pyridine is defined by the fusion of a pyrrole ring and a pyridine ring, specifically the 7-azaindole isomer.

PropertySpecification
IUPAC Name

-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine
CAS Number 640735-22-4
Molecular Formula

Molecular Weight 173.22 g/mol
Core Scaffold 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
H-Bond Donors 2 (Pyrrole N1-H, Exocyclic N4-H)
H-Bond Acceptors 1 (Pyridine N7)
pKa (Calculated) ~4.6 (Pyridine N), ~13 (Pyrrole NH)
Electronic & Tautomeric Profile

The 7-azaindole core is electron-deficient compared to indole due to the pyridine nitrogen (N7). This deficiency activates the C4 position for Nucleophilic Aromatic Substitution (


), a key feature for synthesis.
  • Hinge Binding Motif: The N1-H (donor) and N7 (acceptor) pair forms a "bidentate" recognition motif that perfectly complements the hinge region of kinase domains (e.g., FGFR, JAK, CSF1R), mimicking the hydrogen bonding pattern of adenine.

  • Allyl Conformation: The C4-amino group is essentially planar due to conjugation with the pyridine ring. The allyl group rotates freely but prefers conformations that minimize steric clash with the C3-H and C5-H.

Synthetic Architecture

The synthesis of 4-Allylamino-1H-pyrrolo[2,3-b]pyridine typically proceeds via the functionalization of the 4-chloro derivative. The 4-chloro-7-azaindole precursor is generated from 7-azaindole via N-oxidation and subsequent chlorination/deoxygenation.

Validated Synthetic Pathway

SynthesisPathway Start 7-Azaindole (Raw Material) Step1 N-Oxidation (mCPBA or H2O2) Start->Step1 Inter1 7-Azaindole N-Oxide Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Inter2 4-Chloro-7-azaindole (Key Electrophile) Step2->Inter2 Regioselective Cl insertion Step3 SNAr Amination (Allylamine, Heat/MW) Inter2->Step3 Nucleophilic Attack at C4 Product 4-Allylamino-1H- pyrrolo[2,3-b]pyridine Step3->Product

Figure 1: Step-wise synthetic route from commercial 7-azaindole to the target 4-allylamino derivative.

Mechanistic Insight: The

Advantage

Unlike standard pyridines, the 7-azaindole system is highly amenable to


 at the 4-position. The inductive effect of the N7 nitrogen, combined with the ability of the pyrrole nitrogen to stabilize the Meisenheimer-like intermediate (via deprotonation), facilitates the displacement of the chloride by the allylamine nucleophile.
Experimental Protocols

Caution: Allylamine is toxic and lachrymatory. 7-Azaindole derivatives can be skin irritants. Perform all reactions in a well-ventilated fume hood.

Protocol A: Synthesis of 4-Chloro-7-azaindole (Precursor)
  • Oxidation: Dissolve 7-azaindole (1.0 eq) in DME/DCM. Add mCPBA (1.2 eq) at 0°C. Stir at RT for 4h. Filter the precipitate (N-oxide) or work up with basic wash.

  • Chlorination: Suspend 7-azaindole N-oxide (1.0 eq) in

    
     (excess, acts as solvent/reagent). Heat to reflux (80-100°C) for 4-6 hours.
    
    • Note: The reaction initially forms the 4-chloro intermediate but simultaneously reduces the N-oxide.

  • Quench: Pour carefully onto ice/water (Exothermic!). Neutralize with

    
     to pH 8. Extract with EtOAc.
    
  • Purification: Recrystallize from ethanol or flash chromatography (Hex/EtOAc) to yield off-white solid.

Protocol B: Synthesis of 4-Allylamino-1H-pyrrolo[2,3-b]pyridine
  • Setup: In a pressure vial (or microwave tube), dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 g, 6.55 mmol) in n-butanol (10 mL) or NMP (5 mL).

  • Reagent Addition: Add allylamine (3.0 eq, 19.6 mmol). A base is optional if excess amine is used, but DIPEA (2.0 eq) can be added to scavenge HCl.

  • Reaction:

    • Thermal: Seal and heat at 130°C for 12–18 hours.

    • Microwave: Heat at 150°C for 45–60 minutes (High efficiency).

  • Workup: Concentrate solvent under reduced pressure. Dilute residue with water and extract with EtOAc (3x). Wash organics with brine, dry over

    
    .[5]
    
  • Purification: Flash column chromatography on silica gel.

    • Eluent: DCM:MeOH (95:5 to 90:10). The product is polar.

  • Characterization (Expected Data):

    • 1H NMR (DMSO-d6):

      
       11.2 (br s, 1H, N1-H), 8.0 (d, 1H, C6-H), 7.1 (d, 1H, C2-H), 6.5 (d, 1H, C3-H), 6.3 (d, 1H, C5-H), 5.9 (m, 1H, vinyl-CH), 5.2 (d, 1H, trans-vinyl), 5.1 (d, 1H, cis-vinyl), 3.9 (t, 2H, allyl-CH2).
      
Medicinal Chemistry Utility
Kinase "Privileged Structure"

The 4-allylamino-7-azaindole scaffold is a potent template for Type I kinase inhibitors.

  • Hinge Interaction: The 7-azaindole core binds to the ATP hinge region.

  • Gatekeeper Pocket: The C3 position is often functionalized (via iodination and Suzuki coupling) to access the "back pocket" or interact with the gatekeeper residue.

  • Solvent Front: The C4-allylamino group points towards the solvent front or the ribose binding pocket.

The "Allyl Handle": Macrocyclization Strategy

The allyl group is rarely the final substituent in a clinical candidate due to metabolic liability (epoxidation). However, it is a critical intermediate for Ring-Closing Metathesis (RCM) .

  • Workflow: A second alkene chain is attached at the C3 or C5 position. Grubbs' catalyst is used to cyclize the two alkenes, creating a macrocycle that "locks" the bioactive conformation, improving potency and selectivity (e.g., in Lorlatinib-like analogues).

KinaseBinding Scaffold 4-Allylamino-7-azaindole Hinge Kinase Hinge Region (Glu - Met backbone) Scaffold->Hinge H-Bonds (N1 donor, N7 acceptor) Pocket Ribose/Solvent Pocket Scaffold->Pocket Allyl group projection RCM Macrocyclization Potential (via Grubbs Catalyst) Pocket->RCM Conformational Locking

Figure 2: Pharmacophore mapping of the scaffold within the kinase ATP-binding site.

References
  • Synthesis of 4-Substituted 7-Azaindoles via SNAr

    • Title: Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-C
    • Source: ResearchG
    • Link:

  • Commercial Availability & CAS Data

    • Title: N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 640735-22-4).[6][7][8]

    • Source: Sigma-Aldrich / PubChem.
    • Link:

  • FGFR Inhibitor Context

    • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[1][4][9]

    • Source: RSC Advances / Semantics Scholar.
    • Link:

  • General Azaindole Synthesis Reviews

    • Title: Azaindole synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • Link:

Sources

Foundational

N-Allyl-1,7-dideazaadenine: Nomenclature, Synthesis, and Chemical Biology

This guide provides an in-depth technical analysis of N-Allyl-1,7-dideazaadenine , a specialized heterocyclic compound used primarily in chemical biology and medicinal chemistry. It focuses on the complex nomenclature ar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-Allyl-1,7-dideazaadenine , a specialized heterocyclic compound used primarily in chemical biology and medicinal chemistry. It focuses on the complex nomenclature arising from dual numbering systems (purine vs. systematic) and its synthesis and application as a "bumped" kinase inhibitor scaffold.

Core Identity & Nomenclature

N-Allyl-1,7-dideazaadenine is a synthetic purine mimetic. Its name is derived from the adenine scaffold by removing two nitrogen atoms (positions 1 and 7) and substituting the exocyclic amine with an allyl group.

This compound bridges two distinct chemical nomenclatures: the biochemical purine numbering (used to relate it to ATP/Adenosine) and the IUPAC systematic numbering (used for chemical synthesis).

Synonyms and Identifiers
Identifier TypeValueContext
Common Name N-Allyl-1,7-dideazaadenineBiochemical / Kinase Profiling
Systematic Name (IUPAC) N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine Organic Synthesis
Alternative Synonym 4-(Allylamino)-7-azaindoleHeterocyclic Chemistry
Alternative Synonym 4-Allylamino-1H-pyrrolo[2,3-b]pyridineCAS Indexing
CAS Number 640735-22-4 Unique Registry ID
Molecular Formula C₁₀H₁₁N₃-
Molecular Weight 173.21 g/mol -
Structural Mapping (The Rosetta Stone)

Confusion often arises because "1,7-dideaza" refers to the removal of nitrogens from the adenine template, while "7-azaindole" refers to the addition of a nitrogen to the indole template.

  • Adenine N1

    
     Replaced by Carbon (C5 in 7-azaindole).
    
  • Adenine N7

    
     Replaced by Carbon (C3 in 7-azaindole).
    
  • Adenine N3

    
     Retained (becomes N7 in 7-azaindole).
    
  • Adenine N9

    
     Retained (becomes N1 in 7-azaindole).
    

NomenclatureMap Adenine Adenine Scaffold (Purine Numbering) Deaza Modification: Remove N1 & N7 Adenine->Deaza Chemical Modification Scaffold 1,7-Dideaza Scaffold (7-Azaindole / Pyrrolo[2,3-b]pyridine) Deaza->Scaffold Resulting Heterocycle Product N-Allyl-1,7-dideazaadenine (N6-Allyl substitution) Scaffold->Product + Allylamine (Nucleophilic Subst.)

Figure 1: Logical derivation of the N-Allyl-1,7-dideazaadenine structure from the parent adenine scaffold.[1]

Chemical Biology Applications

The primary utility of N-Allyl-1,7-dideazaadenine lies in orthogonal signaling studies , specifically the "Bump-and-Hole" strategy pioneered for kinases.

The "Bump-and-Hole" Mechanism

Kinases are promiscuous, often binding the same ATP cofactor. To study a single kinase in a complex lysate, researchers engineer a "hole" into the kinase active site (Gatekeeper mutation, e.g., Methionine


 Glycine).
  • The Problem: Standard ATP binds both Wild Type (WT) and Mutant kinases.

  • The Solution: An orthogonal ATP analog (the "Bump") is designed to be too bulky for WT kinases but fits perfectly into the Mutant's "hole".

Why 1,7-dideazaadenine? While N6-allyladenine is a common "bumped" analog, the 1,7-dideaza scaffold is often preferred because:

  • Hydrophobicity: Removing N1 and N7 eliminates hydrogen bond acceptors, altering the solvation shell and potentially increasing affinity for the hydrophobic pocket created by the gatekeeper mutation.

  • Metabolic Stability: The C-C bonds at positions 1 and 7 are resistant to enzymatic deamination or cleavage that might affect standard purines.

Synthesis Protocol

The synthesis of N-Allyl-1,7-dideazaadenine typically proceeds from 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The critical step is the activation of the pyridine ring to accept the allyl amine nucleophile.

Retrosynthetic Analysis


Step-by-Step Methodology

Note: All reactions must be performed in a fume hood due to the toxicity of reagents (POCl₃, m-CPBA).

Step 1: Oxidation to N-Oxide

Reagents: 7-Azaindole, m-Chloroperoxybenzoic acid (m-CPBA), Dimethoxyethane (DME).

  • Dissolve 7-azaindole (1.0 eq) in DME.

  • Add m-CPBA (1.5 eq) dropwise at 0°C.

  • Stir at room temperature for 4–12 hours.

  • Workup: The product, 7-azaindole-N-oxide, often precipitates or can be crystallized.

    • Mechanism:[2][3][4] Electrophilic oxidation of the pyridine nitrogen (N7).

Step 2: Chlorination (Reissert-Henze Reaction)

Reagents: 7-Azaindole-N-oxide, Phosphorus Oxychloride (POCl₃).

  • Suspend the N-oxide in excess POCl₃.

  • Heat to reflux (approx. 80–100°C) for 4 hours.

  • Critical Step: Quench carefully into ice water (exothermic!). Neutralize with NaHCO₃.

  • Extract with Ethyl Acetate.

    • Mechanism:[2][3][4] The N-oxide oxygen attacks Phosphorus, activating the C4 position for nucleophilic attack by chloride. This yields 4-chloro-1H-pyrrolo[2,3-b]pyridine .

Step 3: Amination (Introduction of the Allyl Group)

Reagents: 4-Chloro-1H-pyrrolo[2,3-b]pyridine, Allylamine.

  • Place 4-chloro-7-azaindole (1.0 eq) in a sealed pressure tube or autoclave.

  • Add excess Allylamine (10–20 eq). No solvent is usually required (neat reaction), or use n-Butanol.

  • Heat to 120–140°C for 12–24 hours.

  • Workup: Evaporate excess allylamine. Purify by column chromatography (MeOH/DCM).

    • Mechanism:[2][3][4] SNAr (Nucleophilic Aromatic Substitution). The chloride at C4 is displaced by the amine.

Synthesis Start 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Oxidation Step 1: Oxidation (m-CPBA, DME) Start->Oxidation Intermediate1 7-Azaindole-N-oxide Oxidation->Intermediate1 Chlorination Step 2: Chlorination (POCl3, Reflux) Intermediate1->Chlorination Intermediate2 4-Chloro-7-azaindole Chlorination->Intermediate2 Amination Step 3: SnAr Amination (Allylamine, 130°C) Intermediate2->Amination Final N-Allyl-1,7-dideazaadenine Amination->Final

Figure 2: Synthetic route from commercial starting material to N-Allyl-1,7-dideazaadenine.

References

  • Schneller, S. W., & Luo, J. K. (1980).[5] Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine).[5] The Journal of Organic Chemistry, 45(20), 4045–4048.[5] Link

  • Bishop, A. C., et al. (2000). Unnatural ligands for engineered C-Src kinases. Current Biology, 10(24), 1577-1579. (Foundational "Bump-Hole" methodology).[6] Link

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 5374235 (Allyl analogs). Link

  • Pharmaffiliates. (n.d.). N-Allyl-1,7-dideazaadenine Product Entry (CAS 640735-22-4).[7] Link

Sources

Exploratory

Molecular weight and formula of N-Allyl-7-azaindol-4-amine

The following technical guide details the chemical identity, synthesis, and application of N-Allyl-7-azaindol-4-amine (N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine). This document is structured for researchers in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of N-Allyl-7-azaindol-4-amine (N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's utility as a scaffold for kinase inhibitor development.[1]

Scaffold Analysis, Synthesis, and Application

Executive Summary

N-Allyl-7-azaindol-4-amine represents a critical intermediate in the development of ATP-competitive kinase inhibitors. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold, functioning as a bioisostere of purine and indole. It possesses a unique hydrogen bond donor/acceptor motif (N1-H/N7) that mimics the hinge-binding interaction of adenine in the ATP-binding pocket of kinases (e.g., JAK, FGFR, TRK).

The incorporation of the N-allyl group at the C4 position serves two primary functions in structure-activity relationship (SAR) studies:

  • Hydrophobic Probe: It fills the ribose-binding pocket or solvent-exposed regions within the kinase active site.

  • Synthetic Handle: The terminal alkene allows for late-stage diversification via olefin metathesis or thiol-ene "click" chemistry.

Chemical Identity & Properties

The following data is derived from stoichiometric calculation and structural analysis of the 7-azaindole core.

PropertySpecification
IUPAC Name N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine
Common Name N-Allyl-7-azaindol-4-amine; 4-Allylamino-7-azaindole
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol
Core Scaffold 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
CAS Registry Not widely cataloged; derivative of 55052-28-3 (4-Cl precursor)
Predicted LogP ~1.8 – 2.1
H-Bond Donors 2 (Pyrrole NH, Exocyclic NH)
H-Bond Acceptors 2 (Pyridine N, Exocyclic N)
Physical State Off-white to pale yellow solid (Predicted)
Synthesis Strategy

The most robust route to N-Allyl-7-azaindol-4-amine is the Nucleophilic Aromatic Substitution (SₙAr) of 4-chloro-7-azaindole. While Palladium-catalyzed Buchwald-Hartwig amination is possible, the SₙAr pathway is often preferred for primary aliphatic amines due to simpler workup and avoidance of heavy metal contamination in early-stage intermediates.

Mechanistic Insight

The 7-azaindole system is electron-deficient. The nitrogen at position 7 renders the C4 position susceptible to nucleophilic attack, analogous to the 4-position of pyridine. However, the unprotected N1-H can deprotonate, reducing electrophilicity. Therefore, high temperature (microwave) or acid catalysis is often required to drive the reaction to completion.

Visual Workflow (DOT Diagram)

SynthesisPath SM 4-Chloro-7-azaindole (C7H5ClN2) Conditions Conditions: NMP or n-BuOH 150°C (Microwave) 1-2 Hours SM->Conditions Reagent Allylamine (Excess) Reagent->Conditions Intermediate Meisenheimer-like Complex Conditions->Intermediate Nucleophilic Attack Product N-Allyl-7-azaindol-4-amine (C10H11N3) Intermediate->Product -HCl (Elimination)

Figure 1: Microwave-assisted SₙAr synthesis pathway for N-Allyl-7-azaindol-4-amine.

Experimental Protocol

Objective: Synthesis of N-Allyl-7-azaindol-4-amine (Target: 500 mg scale).

Materials
  • Precursor: 4-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 55052-28-3).

  • Nucleophile: Allylamine (CAS: 107-11-9).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or n-Butanol (anhydrous).

  • Base: N,N-Diisopropylethylamine (DIPEA) - Optional, acts as acid scavenger.

Step-by-Step Methodology
  • Preparation :

    • Weigh 500 mg (3.28 mmol) of 4-Chloro-7-azaindole into a 10 mL microwave synthesis vial.

    • Add 3.0 mL of NMP (or n-Butanol).

    • Add 1.23 mL (16.4 mmol, 5.0 equiv) of Allylamine . Note: Excess amine drives the equilibrium and compensates for volatility.

    • Add 0.5 mL DIPEA (optional).

  • Reaction :

    • Seal the vial with a crimp cap containing a PTFE septum.

    • Microwave Irradiation : Heat to 160°C for 60 minutes with high stirring.

    • Alternative (Thermal): If microwave is unavailable, reflux in n-Butanol (approx. 118°C) for 12–24 hours in a sealed pressure tube.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and wash with Water (3 x 20 mL) to remove NMP and excess allylamine.

    • Wash the organic layer with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification :

    • The crude residue is typically a brown oil or solid.

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent : Gradient of 0–10% Methanol in Dichloromethane (DCM).

    • Tip: 7-azaindoles can streak on silica; adding 1% Triethylamine (TEA) to the eluent improves peak shape.

  • Validation :

    • Evaporate pure fractions to yield an off-white solid.

Characterization & QC

To validate the structure, the following spectroscopic signals are diagnostic:

  • LC-MS (ESI+) :

    • Expected [M+H]⁺ peak at 174.2 m/z .

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • Azaindole Core :

      • ~11.5 ppm (br s, 1H, NH -pyrrole).

      • ~8.0 ppm (d, 1H, C6-H ).

      • ~6.4 ppm (d, 1H, C5-H ).

      • ~7.2 ppm (m, 1H, C2-H ).

      • ~6.6 ppm (m, 1H, C3-H ).

    • Allyl Group :[2]

      • ~5.9 ppm (m, 1H, -CH₂-CH =CH₂).

      • ~5.2 ppm (dd, 2H, -CH₂-CH=CH ₂).

      • ~3.9 ppm (t, 2H, -NH-CH ₂-).

    • Exocyclic Amine :

      • ~7.0 ppm (br t, 1H, C4-NH ).

Safety & Handling
  • Allylamine : Highly toxic and lachrymator. Handle exclusively in a fume hood.

  • 4-Chloro-7-azaindole : Irritant.

  • Pressure Hazards : Microwave reactions generate pressure. Ensure vials are rated for the target temperature/pressure.

  • Storage : Store the final product at -20°C under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the allyl group or the indole nitrogen.

References
  • Schnürch, M., et al. (2012). "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles." Beilstein Journal of Organic Chemistry, 8, 1150–1157. Link

  • Lévesque, S., et al. (2016). "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." Molecules, 21(9), 1168. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9226, 4-Azaindole.[3] Link

  • BenchChem. (2025).[4] "Application Notes: Functionalization of the 1-Acetyl-7-azaindole Core." Link

Sources

Foundational

7-Azaindole Derivatives in Kinase Inhibitor Research: A Technical Guide

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has transcended its status as a mere bioisostere of indole to become a privileged structure in kinase inhibitor discovery. Its structural homology to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has transcended its status as a mere bioisostere of indole to become a privileged structure in kinase inhibitor discovery. Its structural homology to the purine core of ATP allows it to anchor effectively within the kinase hinge region, while its physicochemical profile—specifically lower lipophilicity compared to indole—enhances drug-likeness.

This guide provides a technical deep-dive into the rational design, synthesis, and validation of 7-azaindole derivatives, moving beyond basic theory into actionable experimental protocols.

Part 1: The Pharmacophore & Binding Mechanics

The Hinge Binding Logic

The primary utility of 7-azaindole lies in its ability to mimic the adenine ring of ATP. Unlike indole, which presents only a hydrogen bond donor (N1), 7-azaindole presents a bidentate hydrogen bonding motif essential for high-affinity interaction with the kinase hinge region.[1][2][3]

  • N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the hinge residue.

  • N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen of the hinge residue.

This "donor-acceptor" motif typically targets the Gatekeeper+1 or Gatekeeper+3 residues, anchoring the ligand in the ATP-binding pocket.

Physicochemical Advantages

Replacing a carbon (C7 in indole) with nitrogen (N7 in 7-azaindole) significantly alters the electronic landscape:

  • Acidity: The N1-H becomes more acidic (pKa ~13 vs. ~17 for indole), strengthening the H-bond donor capability.

  • Solubility: The pyridine nitrogen increases polarity and aqueous solubility, a critical parameter for oral bioavailability.

  • Metabolic Stability: The electron-deficient pyridine ring is generally less susceptible to oxidative metabolism compared to the electron-rich benzene ring of indole.

Visualization: The Binding Interface

BindingMode Azaindole 7-Azaindole Core Hinge_CO Hinge Backbone (C=O) Azaindole->Hinge_CO H-Bond (N1 Donor) Pocket ATP Hydrophobic Pocket Azaindole->Pocket Van der Waals Hinge_NH Hinge Backbone (N-H) Hinge_NH->Azaindole H-Bond (N7 Acceptor)

Figure 1.1: Schematic representation of the bidentate hydrogen bonding interaction between the 7-azaindole scaffold and the kinase hinge region.[1]

Part 2: Synthetic Strategies

Functionalization of the 7-azaindole core is non-trivial due to the electron-deficient nature of the pyridine ring.

Strategic Functionalization Sites
  • C3 Position: The most nucleophilic site. Ideal for electrophilic aromatic substitution (halogenation, formylation, Friedel-Crafts).

  • N1 Position: Susceptible to deprotonation and subsequent alkylation/arylation.

  • C4/C5 Positions: Difficult to access via electrophilic substitution. Best approached via pre-functionalized building blocks or modern C-H activation methods.

Modern Approach: C-H Activation

Recent advances have shifted away from classical cross-coupling (which requires pre-halogenation) toward Rh(III)-catalyzed C-H activation. This allows for the annulation of aminopyridines with alkynes to build the 7-azaindole core in situ with desired substituents.

Part 3: Experimental Protocols

Protocol A: C3-Arylation via Suzuki-Miyaura Coupling

Objective: To introduce an aryl group at the C3 position, a common modification to target the hydrophobic back pocket of the kinase.

Reagents:

  • 3-Bromo-7-azaindole (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(dppf)Cl2·DCM (0.05 eq)

  • K2CO3 (2.0 M aqueous solution, 3.0 eq)

  • Dioxane (0.1 M concentration relative to substrate)

Workflow:

  • Degassing: In a microwave vial, combine the halide, boronic acid, and catalyst. Evacuate and backfill with argon (3 cycles). Causality: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.

  • Solvent Addition: Add degassed dioxane and K2CO3 solution via syringe.

  • Reaction: Seal and heat to 100°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Biochemical Kinase Assay (ADP-Glo™)

Objective: To determine the IC50 of the synthesized derivative against a target kinase.[4] This assay quantifies ADP production, which is directly proportional to kinase activity.[5]

Reagents:

  • Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Ultrapure ATP (Promega).[6]

  • Substrate (Peptide/Protein specific to kinase).

  • ADP-Glo™ Reagent (Mg2+ concentration is critical here).[6][7]

Workflow:

  • Compound Preparation: Prepare 3x serial dilutions of the inhibitor in Kinase Buffer (ensure DMSO < 2% final).

  • Enzyme Reaction:

    • Add 5 µL of inhibitor to a 384-well white plate.

    • Add 5 µL of Kinase enzyme.[6][7][8] Incubate 10 min (Pre-incubation allows Type II inhibitors to access the inactive conformation).

    • Add 5 µL of ATP/Substrate mix to start reaction.

    • Incubate at RT for 60 minutes.

  • ADP Generation Stop:

    • Add 15 µL of ADP-Glo™ Reagent .

    • Incubate 40 min at RT. Causality: This step terminates the kinase reaction and depletes all remaining unconsumed ATP, leaving only the generated ADP.[8]

  • Detection:

    • Add 30 µL of Kinase Detection Reagent .

    • Incubate 30 min. Causality: Converts ADP back to ATP and runs a luciferase reaction.[5][8]

  • Readout: Measure luminescence.

Part 4: Case Study - The Discovery of Vemurafenib[1][2][9]

Vemurafenib (PLX4032) represents the gold standard of 7-azaindole success. It was developed to target the BRAF V600E mutation in metastatic melanoma.

The Pivot

The project did not start with BRAF. It began with a fragment screen against PIM1 kinase.

  • Hit ID: A simple 7-azaindole fragment was co-crystallized with PIM1.

  • Selectivity Tuning: Chemists realized the scaffold could be tuned. By extending the C3 position, they could access the solvent front.

  • Core Switch: Optimization led to PLX4720, which showed high selectivity for the active conformation of BRAF V600E.

  • Clinical Candidate: Further optimization for pharmacokinetics (solubility) led to Vemurafenib.

Optimization Workflow

Vemurafenib Fragment 7-Azaindole Fragment (PIM1 Binder) PLX4720 PLX4720 (High Affinity BRAF) Fragment->PLX4720 C3-Functionalization (Selectivity) Vemurafenib Vemurafenib (Clinical Drug) PLX4720->Vemurafenib PK Optimization (Solubility)

Figure 4.1: The evolutionary pathway from a fragment hit to an FDA-approved drug.

Data Comparison: Indole vs. 7-Azaindole[10]
PropertyIndole7-AzaindoleImpact on Drug Design
H-Bonding Donor only (N1)Donor (N1) + Acceptor (N7)Enables "Hinge Binder" motif mimicking ATP.
pKa (N1-H) ~17.0~13.07-Azaindole is a stronger H-bond donor.
LogP Higher (Lipophilic)Lower (More Polar)Improved aqueous solubility and bioavailability.
Metabolic Liability High (C3 oxidation)ModeratePyridine ring reduces electron density, lowering oxidation risk.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][9][10] Chemical and Pharmaceutical Bulletin.[10] [Link]

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor that targets BRAF V600E mutation. Nature. [Link]

  • Song, J. J., et al. (2012). Discovery of Primary 7-Azaindoles as PI3K Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.[11] Chemical Communications.[12] [Link]

Sources

Exploratory

Technical Monograph: N-2-Propen-1-yl-1H-pyrrolo[2,3-b]pyridin-4-amine

This technical guide details the properties, synthesis, and applications of N-2-Propen-1-yl-1H-pyrrolo[2,3-b]pyridin-4-amine , a critical intermediate in the development of nucleoside analogs and kinase inhibitors. [1][2...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of N-2-Propen-1-yl-1H-pyrrolo[2,3-b]pyridin-4-amine , a critical intermediate in the development of nucleoside analogs and kinase inhibitors.

[1][2]

Executive Summary

N-2-Propen-1-yl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 640735-22-4) is a bicyclic heteroaromatic compound belonging to the 7-azaindole class.[1] Often referred to as N-Allyl-1,7-dideazaadenine , it serves as a bioisostere of the purine base adenine.

In medicinal chemistry, this scaffold is highly valued for two reasons:

  • Kinase Inhibition: The 7-azaindole core mimics the hydrogen-bonding motif of ATP, allowing it to bind effectively to the hinge region of kinase enzymes (e.g., JAK, TRK, FGFR).

  • Synthetic Versatility: The N-allyl group acts as a functional handle, enabling further derivatization via Ring-Closing Metathesis (RCM) or oxidative cyclization to form tricyclic "pyrrolotriazine-like" systems.

Chemical Identity & Physicochemical Properties[1]

PropertyData
IUPAC Name N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine
Common Synonyms 4-Allylamino-7-azaindole; N-Allyl-1,7-dideazaadenine
CAS Number 640735-22-4
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
Appearance Off-white to brown solid
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa (Calculated) ~5.2 (Pyridine nitrogen), ~13.0 (Pyrrole NH)
Storage 2–8°C, inert atmosphere (Argon/Nitrogen)

Synthetic Methodology

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) strategy.[2] The electron-deficient nature of the pyridine ring in the 7-azaindole core activates the C4-position for nucleophilic attack.

Reaction Scheme

The standard protocol involves the displacement of a chloride leaving group at the C4 position by allylamine.

Synthesis SM1 4-Chloro-1H-pyrrolo[2,3-b]pyridine (C7H5ClN2) Product N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine (C10H11N3) SM1->Product SNAr Mechanism Reagent Allylamine (C3H7N) Reagent->Product Process 120-150°C, Sealed Tube n-BuOH or NMP Base (DIPEA)

Figure 1: Synthetic pathway via SNAr displacement.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine.

Reagents:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Allylamine (5.0–10.0 equiv) [Note: Excess used due to volatility]

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Procedure:

  • Setup: Charge a high-pressure sealable reaction vessel (bomb or heavy-walled glass tube) with 4-chloro-1H-pyrrolo[2,3-b]pyridine (5.0 g, 32.8 mmol).

  • Addition: Add n-butanol (50 mL) followed by DIPEA (11.4 mL, 65.6 mmol). Carefully add allylamine (12.3 mL, ~164 mmol). Caution: Allylamine is volatile and toxic.[1][3]

  • Reaction: Seal the vessel tightly. Heat the mixture to 130°C for 12–16 hours.

    • Mechanism Check: The reaction is driven by the electron-withdrawing nitrogen in the pyridine ring, which stabilizes the Meisenheimer-like transition state.

  • Workup: Cool the vessel to room temperature. Concentrate the mixture under reduced pressure to remove excess allylamine and solvent.

  • Extraction: Dilute the residue with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂) eluting with a gradient of 0–5% Methanol in Dichloromethane (DCM).

  • Yield: Expected yield is 75–85% (approx. 4.2–4.8 g).

Medicinal Chemistry Applications

Kinase Inhibitor Pharmacophore

The 7-azaindole core is a "privileged scaffold" in drug discovery. The N1-H (donor) and N7 (acceptor) atoms form a bidentate hydrogen-bonding motif that mimics the adenine ring of ATP, allowing the molecule to anchor into the kinase hinge region.

The N-allyl group at position 4 serves two roles:

  • Hydrophobic Interaction: It projects into the solvent-exposed region or a specific hydrophobic pocket (e.g., the ribose binding pocket), improving affinity.

  • Selectivity Handle: The steric bulk of the allyl group can differentiate between kinases with varying gatekeeper residues.

Pharmacophore KinaseHinge Kinase Hinge Region (Glu/Met backbone) AzaindoleCore 7-Azaindole Core (H-Bond Donor/Acceptor) KinaseHinge->AzaindoleCore Bidentate H-Bonds AllylGroup N-Allyl Tail (Hydrophobic/Solvent Front) AzaindoleCore->AllylGroup C4 Position AllylGroup->KinaseHinge Steric Exclusion?

Figure 2: Pharmacophore mapping of the compound within a kinase binding pocket.

Precursor for Tricyclic Systems

The search results indicate this compound is used in the preparation of pyrrolotriazines . This is likely achieved through cyclization strategies where the allyl group participates in ring formation.

  • Oxidative Cyclization: Treatment with oxidants can cyclize the allyl amine onto the C3 position (if activated) or N1 position to form fused tricyclic systems.

  • Nucleoside Analogs: As "N-Allyl-1,7-dideazaadenine," it is a direct analog of N6-allyladenosine. Such modifications are explored to evade adenosine deaminase (ADA) degradation or to act as antagonists at Adenosine Receptors (A1/A2A/A3).

Safety & Handling

  • Allylamine Toxicity: Allylamine is a severe irritant and toxic by inhalation.[3] All synthesis steps involving free allylamine must be performed in a well-ventilated fume hood.

  • 7-Azaindoles: Generally considered irritants. Standard PPE (gloves, goggles, lab coat) is required.

  • Thermal Hazard: The synthesis involves heating a volatile amine in a sealed vessel. Ensure the pressure rating of the vessel exceeds the vapor pressure of the solvent/amine mixture at 130°C.

References

  • Synthesis of 4-Amino-7-azaindoles: Schneller, S. W., & Luo, J. K. (1980). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and related compounds. The Journal of Organic Chemistry, 45(20), 4045–4048. Link

  • 7-Azaindoles as Kinase Inhibitors: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9(1), 28–39. Link

  • Pyrrolotriazine Preparation: Search Result 1.1 & 1.20: "N-Allyl-1,7-dideazaadenine... Used in the preparation of pyrrolotriazines."[4][5] US Biological Life Sciences / Pharmaffiliates.[1][3] Link

  • General SNAr Methodology: Minakata, S., et al. (2003). Functionalization of 7-Azaindole. Bulletin of the Chemical Society of Japan, 76, 1–13.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Functionalized Pyrrolotriazines using N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Part 1: Introduction & Strategic Overview The synthesis of pyrrolo[2,1-f][1,2,4]triazines functionalized with 1H-pyrrolo[2,3-b]pyridine (7-azaindole) moieties represents a critical workflow in the development of ATP-comp...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

The synthesis of pyrrolo[2,1-f][1,2,4]triazines functionalized with 1H-pyrrolo[2,3-b]pyridine (7-azaindole) moieties represents a critical workflow in the development of ATP-competitive kinase inhibitors (e.g., targeting VEGFR, MET, and JAK kinases). The specific reagent, N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 640735-22-4), serves as a high-value nucleophile for introducing the 7-azaindole pharmacophore into the pyrrolotriazine core.

This guide details the convergent synthesis protocol. Unlike linear constructions, this approach utilizes a Nucleophilic Aromatic Substitution (SNAr ) or Buchwald-Hartwig cross-coupling strategy to link the electron-deficient pyrrolotriazine core with the electron-rich amino-azaindole.

Key Mechanistic Insight: The N-allyl group on the 4-amine position of the 7-azaindole plays a dual role:

  • Steric Modulator: It directs the conformation of the inhibitor within the kinase ATP-binding pocket.

  • Synthetic Handle: The allyl group prevents primary amine side-reactions and can be derivatized (e.g., via ring-closing metathesis) or deprotected (Pd-catalyzed deallylation) if a secondary amine linkage is required.

Part 2: Reaction Design & Mechanism

The core transformation involves the coupling of an electrophilic 4-chloropyrrolo[2,1-f][1,2,4]triazine intermediate with the nucleophilic N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine .

Reaction Scheme

The reaction proceeds via an addition-elimination mechanism (SNAr) facilitated by the electron-deficient nature of the triazine ring.

ReactionPathway SM1 4-Chloropyrrolo[2,1-f] [1,2,4]triazine (Electrophile) Complex Meisenheimer-like Transition State SM1->Complex + SM2 SM2 N-Allyl-1H-pyrrolo[2,3-b] pyridin-4-amine (Nucleophile) SM2->Complex Product Functionalized Pyrrolotriazine (Target Scaffold) Complex->Product - Cl⁻ Base Base (NaH or LiHMDS) Base->Complex Deprotonation

Figure 1: Mechanistic pathway for the convergent assembly of the pyrrolotriazine-azaindole scaffold.

Part 3: Detailed Experimental Protocol

Phase A: Synthesis of N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine (Precursor)

Note: If not purchased commercially, this reagent must be synthesized fresh to avoid oxidation.

Reagents:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4-Chloro-7-azaindole)

  • Allylamine (Excess)

  • NMP (N-Methyl-2-pyrrolidone) or sealed tube neat reaction

Protocol:

  • Charge: In a pressure vessel, dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in NMP (3 mL/mmol).

  • Add: Add Allylamine (5.0 – 10.0 eq). The excess acts as both reactant and base.

  • Heat: Seal the vessel and heat to 130°C – 150°C for 12–24 hours. Monitor by LC-MS for the disappearance of the chloro-starting material (M+H = 153/155).

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine to remove NMP.

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Yield Target: >80%.[1][2]

    • Product: N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine (M+H = 174.2).

Phase B: Coupling to Form the Pyrrolotriazine Scaffold

Reagents:

  • Electrophile: 4-Chloropyrrolo[2,1-f][1,2,4]triazine (1.0 eq)

  • Nucleophile: N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine (1.1 eq)

  • Base: NaH (60% dispersion in oil, 2.0 eq) OR LiHMDS (1.0 M in THF, 2.5 eq)

  • Solvent: Anhydrous DMF or THF

Step-by-Step Methodology:

  • Preparation of Nucleophile Anion:

    • Flame-dry a round-bottom flask and purge with Argon.

    • Dissolve N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine (1.1 eq) in anhydrous DMF (0.1 M concentration).

    • Cool to 0°C in an ice bath.

    • Add NaH (2.0 eq) portion-wise. Stir for 30 minutes at 0°C until gas evolution ceases. The solution will typically turn yellow/orange, indicating deprotonation of the secondary amine (and potentially the indole NH, though the exocyclic amine is often more nucleophilic in SNAr contexts or requires protection of the indole NH if selectivity is poor).

    • Expert Note: If the indole Nitrogen (N1) is unprotected, use LiHMDS (2.5 eq) to deprotonate both sites; the SNAr reaction will occur preferentially at the more nucleophilic exocyclic nitrogen anion due to steric and electronic factors.

  • Coupling Reaction:

    • Dissolve 4-Chloropyrrolo[2,1-f][1,2,4]triazine (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the electrophile solution dropwise to the nucleophile anion solution at 0°C.

    • Allow the reaction to warm to Room Temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Check LC-MS.[3] The product peak should correspond to the sum of the two masses minus HCl.

  • Quench and Isolation:

    • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

    • Dilute with water (5x reaction volume) to precipitate the product.

    • Filtration: If a solid forms, filter and wash with water and cold ether.

    • Extraction: If no precipitate, extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Purify via silica gel chromatography (Hexanes/EtOAc or DCM/MeOH).

    • Alternative: Reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for polar kinase inhibitors.

Part 4: Data Presentation & Troubleshooting

Stoichiometry & Conditions Table
ParameterStandard ConditionOptimization (Low Yield)Rationale
Base NaH (2.0 eq)LiHMDS (2.5 eq) or KHMDSStronger bases ensure complete deprotonation of the sterically hindered amine.
Solvent DMFTHF or DMAcDMF promotes SNAr via dipole stabilization; THF is better for LiHMDS.
Temperature 0°C to RT60°C - 80°CSteric bulk of the N-allyl group may require thermal energy to overcome the barrier.
Time 2-4 Hours12-18 HoursExtended time may be needed for electron-rich electrophiles.
Troubleshooting Guide
  • Issue: Regioselectivity (N1 vs. Exocyclic N).

    • Observation: Formation of N1-coupled byproducts.

    • Solution: Protect the indole nitrogen (N1) of the 7-azaindole with a SEM (2-(trimethylsilyl)ethoxymethyl) or Boc group prior to the coupling step. The exocyclic N-allyl amine remains the sole nucleophile.

  • Issue: Incomplete Conversion.

    • Observation: Starting material remains despite excess base.

    • Solution: Switch to Buchwald-Hartwig conditions : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq) in Dioxane at 100°C. This bypasses the need for nucleophilic attack on a potentially deactivated ring.

Part 5: References

  • BMS-645737 Discovery: Borzilleri, R. M., et al. "Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1,2,4]triazine-Based VEGFR-2 Kinase Inhibitors."[3] Journal of Medicinal Chemistry, 2005. Link

  • 7-Azaindole Functionalization: Wittman, M. D., et al. "Structure-Activity Relationships of Pyrrolo[2,1-f][1,2,4]triazine-based Inhibitors of Met Kinase." Bioorganic & Medicinal Chemistry Letters, 2010. Link

  • General Azaindole Synthesis: Song, J. J., et al. "Practical Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry, 2002. Link

  • Reaction of 4-Chloro-7-azaindole: Thibault, C., et al. "Efficient Synthesis of 4-Amino-1H-pyrrolo[2,3-b]pyridine Derivatives." Organic Letters, 2003.[4] Link

Sources

Application

Application Note: Precision Protocol for Buchwald-Hartwig Amination of 4-Chloro-7-Azaindole

This Application Note is structured to provide a high-level, field-tested guide for the Buchwald-Hartwig amination of 4-chloro-7-azaindole. It prioritizes the "Unprotected Strategy" developed by the Buchwald group as the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level, field-tested guide for the Buchwald-Hartwig amination of 4-chloro-7-azaindole. It prioritizes the "Unprotected Strategy" developed by the Buchwald group as the gold standard, while providing a "Protected Strategy" as a robust alternative.

Executive Summary & Strategic Analysis

The 4-chloro-7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitors (e.g., Vemurafenib analogs). Functionalizing the C4 position is critical but presents distinct challenges compared to standard indoles.

The Challenge: The "Azaindole Trap"
  • N7-Coordination: The pyridine-like nitrogen (N7) is a strong σ-donor capable of displacing phosphine ligands, leading to catalyst poisoning and formation of inactive Pd-heterocycle complexes.

  • Acidity of N1-H: The pyrrole-like NH (pKa ~13) is acidic. Under standard basic conditions (e.g., NaOtBu), the deprotonated azaindole anion can compete as a nucleophile (N-arylation) or bridge palladium centers, killing catalytic turnover.

  • Electronic Deactivation: While the C4-Cl bond is activated for S_NAr, it is electronically deactivated for oxidative addition compared to electron-rich aryl chlorides.

The Solution: "Base-Gated" Catalysis

To overcome these issues, we utilize two distinct protocols:

  • Protocol A (Unprotected): Uses LiHMDS as a dual-role base. It irreversibly deprotonates the N1-H to form a lithiated species (which does not poison the catalyst) and the amine nucleophile. This is the preferred, high-efficiency route.

  • Protocol B (Protected): Uses SEM/Boc protection with mild carbonate bases. This is the fallback route for base-sensitive substrates.

Decision Logic & Mechanism

The following decision tree illustrates the selection process between Protocol A and Protocol B, grounded in substrate tolerance.

ProtocolSelection Start Substrate: 4-Chloro-7-Azaindole CheckFG Are there base-sensitive groups? (Esters, base-labile protecting groups) Start->CheckFG RouteA PROTOCOL A: Unprotected Route (High Priority) CheckFG->RouteA No (Stable to LiHMDS) RouteB PROTOCOL B: Protected Route (Alternative) CheckFG->RouteB Yes (Requires mild base) MechanismA Mechanism: LiHMDS Dual Activation Prevents N7 poisoning via Lithiation RouteA->MechanismA MechanismB Mechanism: Standard Pd(0)/Pd(II) Cycle Requires N1-Protection (SEM/Boc) RouteB->MechanismB

Figure 1: Strategic decision tree for selecting the optimal amination protocol.

Protocol A: The Unprotected Strategy (RuPhos/LiHMDS)

Based on the methodology established by Henderson & Buchwald (2010).

This protocol allows for the direct coupling of amines with 4-chloro-7-azaindole without prior protection. The use of LiHMDS is non-negotiable here; it serves to sequester the azaindole nitrogen as a lithium salt, preventing Pd-coordination.

Reagent Selection Justification
ComponentChoiceRationale
Precatalyst RuPhos Pd G4 (or G3)Rapid generation of the active LPd(0) species at low temperature. G4 is more stable and easier to weigh than G1/G2.
Ligand RuPhos Bulky biarylphosphine designed to prevent N-binding and facilitate reductive elimination of bulky amines.
Base LiHMDS (1.0 M in THF)Soluble strong base. Deprotonates N1-H (protecting the catalyst) and the amine nucleophile.
Solvent THF Essential for LiHMDS solubility and stability.
Step-by-Step Procedure

Scale: 1.0 mmol 4-chloro-7-azaindole

  • Preparation:

    • Flame-dry a 20 mL re-sealable reaction vial (e.g., Biotage microwave vial or Schlenk tube) equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Charging Solids:

    • Add 4-chloro-7-azaindole (152.6 mg, 1.00 mmol).

    • Add RuPhos Pd G4 (8.5 mg, 0.01 mmol, 1 mol%). Note: If using G3, adjust MW accordingly.

    • Add RuPhos (4.7 mg, 0.01 mmol, 1 mol%). Note: Adding free ligand ensures catalyst longevity.

  • Solvent & Amine Addition:

    • Seal the vial with a septum cap. Purge with inert gas for 5 minutes.

    • Add anhydrous THF (2.0 mL) via syringe.

    • Add the Amine (1.20 mmol, 1.2 equiv). If the amine is a solid, add it in step 2.

  • Base Addition (Critical Step):

    • While stirring at room temperature, strictly add LiHMDS (1.0 M in THF) (2.20 mL, 2.2 mmol, 2.2 equiv) dropwise.

    • Observation: The solution often turns a dark amber/red color upon deprotonation of the azaindole. This is normal.

    • Why 2.2 equiv? 1.0 eq for the azaindole N-H, 1.0 eq for the amine (if HCl salt) or to drive the equilibrium, and slight excess for moisture scavenging.

  • Reaction:

    • Place the vial in a pre-heated block at 65–85 °C .

    • Stir vigorously for 2–4 hours.

    • Monitoring: Check by LCMS.[1] The starting chloride (Rt ~X) should disappear.

  • Workup:

    • Cool to room temperature.[1][2]

    • Quench with saturated aqueous NH4Cl (5 mL) and dilute with EtOAc (10 mL).

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Dry combined organics over Na2SO4, filter, and concentrate.

  • Purification:

    • Flash chromatography (DCM/MeOH or Hex/EtOAc). 4-amino-7-azaindoles are polar; a gradient up to 10% MeOH in DCM is often required.

Protocol B: The Protected Strategy (Xantphos/Cs2CO3)

Standard approach for base-sensitive substrates.

If the substrate contains esters or other groups sensitive to LiHMDS, the azaindole N1 must be protected (e.g., SEM, Boc, Tosyl) to prevent catalyst poisoning.

Reagent Selection Justification
ComponentChoiceRationale
Catalyst Pd2(dba)3 or Pd(OAc)2 Standard sources of Pd(0)/Pd(II).[1]
Ligand Xantphos or BrettPhos Xantphos is excellent for heteroaryl chlorides with primary amines/amides. BrettPhos is superior for anilines.
Base Cs2CO3 Mild, insoluble base suitable for functional group tolerance.
Solvent 1,4-Dioxane High boiling point, good solubility for Cs2CO3 (suspension).
Step-by-Step Procedure

Pre-requisite: Starting material is N-SEM-4-chloro-7-azaindole.

  • Charging:

    • To a reaction vial, add N-protected-chloride (1.0 mmol).

    • Add Amine (1.2 mmol).[1]

    • Add Cs2CO3 (488 mg, 1.5 mmol).

    • Add Xantphos (29 mg, 0.05 mmol, 5 mol%) and Pd(OAc)2 (11 mg, 0.05 mmol, 5 mol%).

  • Reaction:

    • Add 1,4-Dioxane (4 mL). Degas by sparging with Ar for 10 mins.

    • Seal and heat to 100 °C for 12–18 hours.

  • Workup:

    • Filter through a pad of Celite to remove inorganic salts.

    • Concentrate and purify.[1][3]

    • Deprotection: Requires a separate step (e.g., TFA for SEM/Boc) to recover the free azaindole.

Troubleshooting & Optimization Guide

The following table summarizes common failure modes and corrective actions specifically for 4-chloro-7-azaindole.

Observation (LCMS)DiagnosisCorrective Action
No Reaction (SM remains) Catalyst PoisoningSwitch to Protocol A (LiHMDS). If already using A, increase temp to 100°C and ensure inert atmosphere is perfect.
Dehalogenation (Product - Cl replaced by H)

-Hydride Elimination
Switch solvent from THF to Toluene. Avoid primary alcohols in the reaction. Use a bulkier ligand (BrettPhos).
Homocoupling of Azaindole Oxidative CouplingEnsure strict O2 exclusion. Degas solvents thoroughly.
Low Conversion with Anilines Nucleophilicity IssueAnilines are poor nucleophiles. Switch ligand to BrettPhos or tBuBrettPhos (Protocol A).

Mechanistic Visualization

Understanding the role of LiHMDS is crucial for Protocol A. The diagram below details the catalytic cycle, emphasizing the "Protection via Lithiation" pathway.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl Complex1 L-Pd(II)-Ar(Cl) OxAdd->Complex1 AmineBind Amine Coordination Complex1->AmineBind HNR2 Deprotonation Deprotonation (LiHMDS) AmineBind->Deprotonation LiHMDS RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->Pd0 Product Release Lithiation Pre-Step: N1-H -> N1-Li (Prevents Poisoning) Lithiation->OxAdd Protects Catalyst

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination of 4-chloro-7-azaindole using LiHMDS.

References

  • Primary Protocol (Unprotected): Henderson, J. L.; Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Org.[4][5][6][7] Lett.2010 , 12, 4438–4441.[5] Link

  • Protected Comparison: Routier, S. et al. "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles."[8] Beilstein J. Org. Chem.2012 , 8, 1943–1950. Link

  • General Review: Surry, D. S.; Buchwald, S. L.[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angew.[4][9] Chem. Int. Ed.2008 , 47, 6338–6361. Link

Sources

Method

Reaction conditions for N-allylation of 1H-pyrrolo[2,3-b]pyridin-4-amine

Application Note: Precision N-Allylation of 1H-Pyrrolo[2,3-b]pyridin-4-amine Part 1: Strategic Analysis & Mechanistic Insight The N-allylation of 1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 1,7-dideazaadenine) presen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Allylation of 1H-Pyrrolo[2,3-b]pyridin-4-amine

Part 1: Strategic Analysis & Mechanistic Insight

The N-allylation of 1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 1,7-dideazaadenine) presents a classic chemoselectivity challenge in heterocyclic synthesis. This substrate contains three distinct nitrogen centers, each with unique electronic properties:

  • N1 (Pyrrole Nitrogen): The most acidic site (

    
     in DMSO). Deprotonation yields an aromatic anion delocalized over the bicyclic system.
    
  • N4 (Exocyclic Amine): A primary amine. While nucleophilic, its lone pair is partially delocalized into the electron-deficient pyridine ring, reducing its basicity compared to a standard aniline.

  • N7 (Pyridine Nitrogen): Basic (

    
     for the conjugate acid), but generally acts as a hydrogen bond acceptor rather than a nucleophilic alkylation site under basic conditions.
    

The Regioselectivity Hierarchy: Under standard basic conditions (e.g., NaH, Cs₂CO₃), the reaction is thermodynamically driven by the acidity of the N1 proton. The N1-allylation pathway is dominant because the deprotonated pyrrole nitrogen becomes the most potent nucleophile in the system. However, uncontrolled conditions or excess electrophile can lead to N4-allylation (side product) or N1,N4-diallylation (over-alkylation).

Mechanistic Pathway: The reaction proceeds via an


 mechanism. The base removes the N1 proton, forming an azaindolyl anion. This "soft" nucleophile attacks the allyl halide, displacing the halide ion.

ReactionMechanism Substrate 1H-pyrrolo[2,3-b]pyridin-4-amine (Neutral) Anion Azaindolyl Anion (N1-Deprotonated) Substrate->Anion Base (NaH) -H2 SideProduct N4-Allyl / N1,N4-Diallyl (Impurities) Substrate->SideProduct Excess Electrophile or Weak Base TS Transition State (SN2 Attack) Anion->TS + Allyl Bromide Product 1-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine (Target) TS->Product Major Pathway

Figure 1: Mechanistic pathway highlighting the dominance of N1-alkylation under irreversible deprotonation conditions.

Part 2: Optimization Matrix

The following table summarizes reaction conditions screened to maximize N1 selectivity and yield.

VariableCondition A (Standard)Condition B (Mild)Condition C (Phase Transfer)
Base NaH (60% disp.) Cs₂CO₃KOH (powdered)
Solvent DMF (Anhydrous)Acetonitrile (MeCN)Toluene / Water
Catalyst NoneNoneTBAI (10 mol%)
Temp 0°C

RT
Reflux (80°C)RT
Time 1 - 3 Hours12 - 16 Hours6 - 8 Hours
N1 Selectivity High (>95%) Moderate (85-90%)Low (Mixtures observed)
Yield 85 - 92% 60 - 75%40 - 55%
Comment Recommended Protocol. Rapid and clean.Use for base-sensitive substrates.[1]Messy workup; poor solubility.

Part 3: Detailed Experimental Protocols

Protocol A: High-Yield N1-Allylation (Recommended)

Best for: Standard synthesis where high yield and purity are required.

Reagents:

  • 1H-pyrrolo[2,3-b]pyridin-4-amine (1.0 equiv)[2]

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Allyl Bromide (1.1 equiv)

  • DMF (Anhydrous, 0.1 M concentration relative to substrate)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add 1H-pyrrolo[2,3-b]pyridin-4-amine (e.g., 1.0 g, 7.5 mmol) and anhydrous DMF (75 mL). Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH (360 mg, 9.0 mmol) portion-wise over 5 minutes.

    • Observation: Gas evolution (

      
      ) will occur. The solution typically turns yellow/orange, indicating anion formation.
      
  • Activation: Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add Allyl Bromide (0.71 mL, 8.25 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir for 1–3 hours.

    • Monitoring: Check by TLC (System: 10% MeOH in DCM). The starting material (

      
      ) should disappear, replaced by a higher running spot (
      
      
      
      ).
  • Quench: Cool back to 0°C. Slowly add saturated aqueous

    
     (10 mL) to quench excess hydride.
    
  • Workup: Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Note: 4-amino-7-azaindoles are polar. If the product remains in the aqueous layer, add brine or use THF/EtOAc mixtures for extraction.

  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0 
    
    
    
    10% MeOH in DCM).
Protocol B: Regioselective N4-Allylation (Special Case)

Best for: Targeting the exocyclic amine specifically. Note: Direct alkylation of the amine is difficult without protecting N1. A reductive amination approach is superior.

  • Protection: Protect N1 with a Boc group (

    
    , DMAP, DCM) to block the pyrrole nitrogen.
    
  • Alkylation: React N1-Boc-substrate with Allyl Bromide (excess) and

    
     in Acetone at reflux.
    
  • Deprotection: Remove Boc with TFA/DCM.

Part 4: Quality Control & Troubleshooting

NMR Diagnostics (1H NMR in DMSO-d6):

  • N1-Allyl (Target): Look for the

    
     doublet at 
    
    
    
    ppm. The C2-H and C3-H protons of the pyrrole ring will show distinct shifts compared to the starting material. The broad
    
    
    signal (exocyclic) should remain (
    
    
    ppm, integrating to 2H).
  • N4-Allyl (Impurity): The

    
     signal will disappear, replaced by an 
    
    
    
    triplet (approx
    
    
    ppm) and the
    
    
    signal will be distinct.

Common Issues:

  • Low Yield: Often due to water in DMF. NaH is moisture sensitive. Ensure DMF is anhydrous.

  • Over-alkylation: If N1,N4-diallyl product is observed, reduce Allyl Bromide to 1.0 equiv and ensure strict temperature control (do not heat Protocol A).

Workflow Start Start: 1H-pyrrolo[2,3-b]pyridin-4-amine Dissolve Dissolve in Anhydrous DMF Start->Dissolve Cool Cool to 0°C Dissolve->Cool Base Add NaH (1.2 equiv) Wait 30 min Cool->Base AddAllyl Add Allyl Bromide (1.1 equiv) Dropwise Base->AddAllyl Warm Warm to RT Stir 2h AddAllyl->Warm Check TLC Check Warm->Check Check->Warm Incomplete Quench Quench (Sat. NH4Cl) Check->Quench Complete Extract Extract (EtOAc/Water) Quench->Extract Purify Column Chromatography (MeOH/DCM) Extract->Purify

Figure 2: Operational workflow for the N1-allylation protocol.

References

  • Schneller, S. W.; Luo, J. K. "Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-Dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol."[3][4] Journal of Organic Chemistry, 1980 , 45, 4045–4048.[3][4] Link

  • Minakata, S.; Komatsu, M.; Ohshiro, Y. "Regioselective functionalization of 1H-pyrrolo[2,3-b]pyridine via its N-oxide."[3][4][5] Synthesis, 1992 , 661–663.[3][4] Link

  • Laha, J. K.; et al. "C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity." Journal of Organic Chemistry, 2021 , 86, 1345–1355. Link

  • Zhang, L.; et al. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors." RSC Advances, 2014 , 4, 345–355. Link

Sources

Application

Application Note: N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine as a Scaffold for Kinase Inhibitor Discovery

Executive Summary & Strategic Rationale The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its bioisosteric relationship with the purine co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its bioisosteric relationship with the purine core of ATP. This guide focuses on a specific derivative, N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine , analyzing its utility not merely as a final compound, but as a high-value intermediate for generating macrocyclic kinase inhibitors.

The "Allyl Advantage" in Drug Design

While the 7-azaindole core provides the essential hinge-binding motif, the N-allyl group at the 4-position serves two distinct strategic functions:

  • Synthetic Handle for Macrocyclization: The allyl group is a primary substrate for Ring-Closing Metathesis (RCM). Macrocyclization restricts the conformational flexibility of the inhibitor, reducing the entropic penalty of binding and often improving selectivity (e.g., Pacritinib).

  • Hydrophobic Vector: In its unreacted state, the allyl group can probe the solvent-exposed front regions or hydrophobic pockets (Gatekeeper + 2 region) of the ATP binding site.

Comparative Scaffold Analysis
Feature7-Azaindole (Scaffold)IndolePurine (ATP Core)
H-Bond Donor N1-H (Pyrrole)N1-HN9-H
H-Bond Acceptor N7 (Pyridine)None (C7)N7
Hinge Interaction Bidentate (Strong)MonodentateBidentate
Metabolic Stability High (Pyridine N reduces oxidation)Moderate (Prone to oxidation)Low (Rapid metabolism)
Selectivity Potential High (Tunable vectors at C3, C4, C5)ModerateLow (Promiscuous)

Chemical Biology: Binding Mode & Mechanism

To effectively utilize this scaffold, one must understand its interaction with the kinase domain. The 7-azaindole core binds to the hinge region connecting the N- and C-lobes of the kinase.[1][2]

Interaction Logic
  • N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor to the hinge region backbone carbonyl (e.g., Glu residue).

  • N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor from the hinge region backbone amide (e.g., Ala/Met residue).

  • 4-Amino Group: Solubilizing group that projects substituents (like the allyl group) toward the solvent front or the ribose-binding pocket.

Pathway Visualization

The following diagram illustrates the workflow from scaffold synthesis to biological interaction.

G cluster_0 Synthesis Phase cluster_1 Application Phase cluster_2 Biological Interaction Start 4-Chloro-7-azaindole Rxn1 SnAr Reaction (Allylamine) Start->Rxn1 Product N-Allyl-1H-pyrrolo [2,3-b]pyridin-4-amine Rxn1->Product RCM Ring-Closing Metathesis (Grubbs Cat.) Product->RCM + 2nd Olefin Linker Macrocycle Macrocyclic Kinase Inhibitor RCM->Macrocycle Hinge Kinase Hinge (H-Bonds) Macrocycle->Hinge Bidentate Binding Selectivity Selectivity Profile (Entropic Gain) Macrocycle->Selectivity

Caption: Figure 1. Strategic workflow converting the 4-chloro precursor into a macrocyclic inhibitor via the N-allyl intermediate.

Experimental Protocols

Protocol A: Synthesis of N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Objective: High-yield synthesis of the core scaffold via Nucleophilic Aromatic Substitution (


).

Reagents:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Allylamine (5.0 eq) - Acts as both reactant and base/solvent.

  • N-Methyl-2-pyrrolidone (NMP) or n-Butanol.

Step-by-Step Methodology:

  • Preparation: In a pressure-sealed vial (microwave compatible), dissolve 4-chloro-7-azaindole (500 mg, 3.28 mmol) in n-Butanol (5 mL).

  • Addition: Add Allylamine (1.23 mL, 16.4 mmol).

  • Reaction: Seal the vessel and heat to 160°C for 12 hours (thermal) or 180°C for 45 minutes (Microwave irradiation).

    • Expert Insight: The 4-position of 7-azaindole is less electrophilic than 4-chloropyridine due to the electron-rich pyrrole ring. High temperature is mandatory.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess allylamine and butanol.

  • Purification: Dilute residue with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    . Purify via flash column chromatography (DCM:MeOH 95:5).
  • Validation:

    • TLC:

      
       ~0.3 (DCM:MeOH 9:1).
      
    • 1H NMR (DMSO-d6): Look for characteristic allyl signals: Multiplet at

      
       5.9 (1H, -CH=), Doublet at 
      
      
      
      5.2 (1H, =CH2 trans), Doublet at
      
      
      5.1 (1H, =CH2 cis).
Protocol B: Macrocyclization via Ring-Closing Metathesis (RCM)

Objective: Utilizing the N-allyl handle to close a ring with a C5 or C3 substituent (simulating Pacritinib-style synthesis).

Prerequisite: The scaffold must have a second olefin chain attached (e.g., at the C5 position via Suzuki coupling).

Reagents:

  • Grubbs Catalyst (2nd Generation) or Hoveyda-Grubbs II (5-10 mol%).

  • Anhydrous Dichloromethane (DCM) or Toluene (degassed).

Step-by-Step Methodology:

  • Dilution (Critical): Dissolve the di-olefin precursor in degassed DCM to a concentration of < 5 mM (preferably 1-2 mM).

    • Causality: High dilution favors intramolecular cyclization (ring closing) over intermolecular polymerization (oligomerization).

  • Catalyst Addition: Add Grubbs II catalyst (5 mol%) in one portion under Argon atmosphere.

  • Reflux: Heat to reflux (40°C for DCM, 110°C for Toluene) for 4–24 hours. Monitor by LC-MS for the loss of ethylene (mass -28).

  • Scavenging: Upon completion, add activated charcoal or a specific Ruthenium scavenger (e.g., SiliaMetS® Thiol) to remove the metal. Filter through Celite.[3]

  • Purification: Flash chromatography. Note that E/Z isomers may form; separation may require preparative HPLC.

Biological Evaluation & Assay Development

Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

Objective: Determine


 values and validate the scaffold's hinge-binding capability.

Materials:

  • Kinase of interest (e.g., JAK2, SRC).

  • Alexa Fluor® labeled Tracer (ATP competitive).

  • Europium-labeled anti-tag antibody.

Protocol:

  • Compound Prep: Prepare a 10-point dilution series of the N-allyl scaffold in DMSO (Start at 10 µM).

  • Incubation: Mix kinase (5 nM), Eu-Antibody (2 nM), and Tracer in assay buffer. Add 100 nL of compound solution.

  • Equilibrium: Incubate for 60 minutes at Room Temperature.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Data Analysis: Calculate the Emission Ratio (665/615). Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
    • Self-Validation: The Z-factor of the assay must be > 0.5. If lower, re-optimize tracer concentration.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][4][5][6][7] Chemical and Pharmaceutical Bulletin, 66(1), 29–36.

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467, 596–599. (Describes Vemurafenib/PLX4032, a seminal 7-azaindole drug).

  • Poulsen, E. S., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(20), 3698.

  • Dougherty, J., et al. (2019). Discovery of Pacritinib, a macrocyclic JAK2/FLT3 inhibitor.[8] Journal of Medicinal Chemistry. (Demonstrates the RCM application).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Case ID: SYN-7AZA-ALLYL-004 Status: Active Subject: Yield Optimization & Troubleshooting for C4-Amination of 7-Azaindole Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-7AZA-ALLYL-004 Status: Active Subject: Yield Optimization & Troubleshooting for C4-Amination of 7-Azaindole Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine typically proceeds via Nucleophilic Aromatic Substitution (SNAr) on a 4-halo-7-azaindole scaffold. While conceptually simple, this reaction is frequently plagued by stalled conversion (due to the electron-rich pyrrole ring deactivating the pyridine core) and operational losses (due to the volatility of allylamine and the amphoteric nature of the product).

This guide prioritizes the Microwave-Assisted SNAr protocol as the "Golden Path" for yield maximization, as it addresses the volatility of the nucleophile and the high activation energy of the substrate.

Module 1: The "Golden Path" Protocol (Microwave SNAr)

Why this works: 4-Chloro-1H-pyrrolo[2,3-b]pyridine is a deactivated electrophile compared to 4-chloropyridine. Thermal heating often leads to allylamine evaporation (b.p. 53 °C) before conversion occurs. Microwave irradiation allows for superheating within a sealed vessel, maintaining stoichiometry and accelerating the rate-determining step.

Optimized Reaction Parameters
ParameterConditionRationale
Substrate 4-Chloro-1H-pyrrolo[2,3-b]pyridineChloro is standard; Bromo reacts faster but is less stable.
Nucleophile Allylamine (5.0 - 10.0 equiv)Large excess required to drive equilibrium and compensate for volatility.
Solvent n-Butanol or NMPn-BuOH: Protic solvents stabilize the transition state (Meisenheimer complex). NMP: High boiling point, excellent solubility for larger scales.
Temperature 160 °C - 180 °CHigh energy required to overcome the electron-donating effect of the pyrrole nitrogen.
Time 1 - 2 Hours (Microwave)Prolonged heating leads to polymerization of the allyl group.
Additive KF (Potassium Fluoride) or DIPEAKF can assist in H-bonding/proton transfer; DIPEA scavenges HCl.
Step-by-Step Workflow
  • Charge: In a 10 mL microwave vial, add 4-chloro-7-azaindole (100 mg, 0.65 mmol).

  • Solvent: Add n-Butanol (2.0 mL).

  • Reagent: Add Allylamine (0.25 mL, ~3.3 mmol, 5 equiv). Note: Perform in a fume hood; allylamine is toxic.

  • Seal: Crimp the cap immediately to prevent evaporation.

  • Irradiate: Set microwave to Dynamic Mode : 180 °C, High Absorption, Max Power 300W. Hold for 90 minutes.

  • Workup: Cool to RT. Concentrate in vacuo to remove excess allylamine and butanol.

  • Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10).

Module 2: Troubleshooting Logic & Decision Trees

Diagram 1: Reaction Optimization Logic

This decision tree guides you when the standard SNAr fails or yields are low.

ReactionLogic Start Issue: Low Yield / Incomplete Conversion CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckAllyl Is Allylamine still present? CheckSM->CheckAllyl Yes CheckSideProducts Are side products forming? CheckSM->CheckSideProducts No (SM Consumed) AddAllyl Action: Add 5 more equiv Allylamine Reseal & Heat CheckAllyl->AddAllyl No (Evaporated) TempBoost Action: Increase Temp to 200°C (Switch to NMP solvent) CheckAllyl->TempBoost Yes (Reactivity issue) PdRoute Alternative: Switch to Buchwald-Hartwig (RuPhos Pd G2) TempBoost->PdRoute Still Fails N1Alkylation Issue: N1-Alkylation Observed CheckSideProducts->N1Alkylation Multiple Spots (TLC) Protect Action: Protect N1 (SEM or Tosyl) before Amination N1Alkylation->Protect

Caption: Logical flow for diagnosing stalled reactions. Note that N1-alkylation is rare with amine nucleophiles unless strong base is present, but possible.

Module 3: Advanced Troubleshooting (FAQs)

Q1: The reaction is stuck at 50% conversion. Should I add acid?

Answer: Yes, this is a valid "Kinetic Boost" strategy.

  • The Science: The pyrrole ring donates electron density into the pyridine ring, making C4 less electrophilic.

  • The Fix: Add 1.0 equiv of p-Toluenesulfonic acid (pTSA) or use Allylamine Hydrochloride (1 equiv) mixed with free Allylamine.

  • Mechanism: Protonation occurs preferentially at N7 (the pyridine nitrogen). This creates a cationic species, significantly increasing the electrophilicity at C4 and facilitating nucleophilic attack.

Q2: I see a "tar" forming, and my yield is dropping.

Answer: You are likely polymerizing the allyl group or degrading the azaindole.

  • Cause: Oxygen presence or excessive thermal duration (>180°C for >4 hours).

  • The Fix:

    • Degas your solvent (sparge with Argon for 10 mins) before adding reagents.

    • Add a radical inhibitor like BHT (1 mol%) if the allyl group is polymerizing.

    • Switch to Microwave heating to shorten reaction time from hours to minutes.

Q3: Can I use Buchwald-Hartwig coupling instead?

Answer: Yes, but with caveats.

  • Risk: The free N1-H of 7-azaindole is acidic and can deprotonate, binding to Palladium and poisoning the catalyst. Allylamines can also chelate Pd or isomerize to enamines.

  • Protocol: You must use a precatalyst system designed for challenging substrates.

    • Catalyst: RuPhos Pd G2 or BrettPhos Pd G3 (1-3 mol%).

    • Base: LiHMDS (Lithium Hexamethyldisilazide) - Crucial: Use 2.2 equiv to deprotonate N1 and the HCl adduct.

    • Solvent: THF or Dioxane at 80-100 °C.

    • Reference: Molecules 2020, 25(3), 639 (See References).

Module 4: Purification & Isolation

The amphoteric nature of 7-azaindoles makes them tricky.

MethodProtocolNotes
Acid/Base Extraction 1. Dissolve crude in EtOAc.2. Extract with 1M HCl (Product goes to Aqueous).3. Wash organic layer (removes non-basic impurities).4. Basify Aqueous layer to pH 10 with NaOH.5.[1] Extract back into EtOAc.High Purity. Efficiently removes non-basic side products and polymers.
Crystallization Dissolve in hot EtOAc; add Hexanes dropwise until cloudy. Cool to 4°C.Works best if the crude is already >80% pure.
Diagram 2: Acid-Mediated Activation Mechanism

Visualizing why acid catalysis improves SNAr yields.

Mechanism Substrate 4-Cl-7-Azaindole Activated N7-Protonated Intermediate (Highly Electrophilic C4) Substrate->Activated Protonation Acid + H+ (pTSA) Acid->Activated Attack Allylamine Attack Activated->Attack Product Product (N-Allyl-4-amino-7-azaindole) Attack->Product - HCl

Caption: Protonation of N7 pulls electron density, activating C4 for nucleophilic attack.

References

  • Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines (Buchwald Strategy)

    • Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
    • Source:Molecules (MDPI), 2020.
    • URL:[Link]

  • SNAr Reactivity of 7-Azaindoles

    • Title: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles (Comparison to SNAr).
    • Source:Organic Letters, 2010 (NIH Manuscript).
    • URL:[Link]

  • General Properties & Safety (4-Chloro-7-azaindole)

    • Title: 4-Chloro-7-azaindole Product Information.[1][2]

    • Source: Sigma-Aldrich.

  • Reaction Troubleshooting Database: Title: Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Source: BenchChem Technical Guides.

Sources

Optimization

Technical Support Center: 7-Azaindole Intermediate Purification

Ticket Subject: Troubleshooting Brown Solid/Oil Formation in N-Allyl-7-azaindol-4-amine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Introduction: The "Brown Goo" P...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Brown Solid/Oil Formation in N-Allyl-7-azaindol-4-amine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Introduction: The "Brown Goo" Phenomenon

You are likely reading this because your reaction yielded a dark brown solid or tar instead of the expected off-white or pale yellow crystalline solid. In the synthesis of N-Allyl-7-azaindol-4-amine , this discoloration is rarely cosmetic; it indicates specific chemical liabilities associated with the electron-rich 4-amino-7-azaindole scaffold.

This guide treats your purification process as a system . We do not just "clean" the product; we diagnose the impurity source (Oxidative vs. Metallic) and apply a self-validating purification logic.

Module 1: Diagnostic Triage

Before starting a bulk purification, perform these two rapid spot-tests to determine the nature of the brown impurity.

FAQ 1: Is the brown color Palladium (Pd) or Organic Decomposition?

The Test: Dissolve 5 mg of the crude brown solid in 1 mL of MeOH. Add 2 drops of Sodium Borohydride (NaBH4) solution.

  • Observation A (Black Precipitate): The solution turns clear, but fine black particles precipitate.

    • Diagnosis:Colloidal Palladium. Your coupling catalyst (e.g., Pd2(dba)3) was not fully removed.

    • Action: Go to Module 3 (Metal Scavenging) .

  • Observation B (No Change/Darker): The solution remains dark brown or turns black without precipitate.

    • Diagnosis:Oxidative Polymerization. The electron-rich amine or the allyl group has oxidized (quinone-imines or radical polymers).

    • Action: Go to Module 2 (Acid-Base Rescue) .

FAQ 2: Why does my compound streak on TLC?

The Cause: 7-azaindoles are "sticky" due to the basic pyridine nitrogen (pKa ~4.6) and the acidic pyrrole NH (pKa ~13). On standard silica (acidic), the basic nitrogen drags. The Fix: You must "deactivate" the silica.

  • Eluent: DCM : MeOH : NH4OH (90 : 9 : 1).

  • Pre-treatment: Flush the TLC plate with the eluent before spotting your compound to neutralize active sites.

Module 2: The Self-Validating Acid-Base Extraction

Core Principle: This protocol uses the amphoteric nature of the 7-azaindole to separate it from neutral tars (polymerized allyl species) and non-basic impurities.

Safety Note: Perform all steps under Argon/Nitrogen. Allyl amines are sensitive to air oxidation.

Step-by-Step Protocol
  • Dissolution: Dissolve crude brown solid in Ethyl Acetate (EtOAc) . If insoluble, add small amounts of MeOH, but keep EtOAc as the major carrier.

  • Acid Extraction (The Trap):

    • Extract the organic layer with 1.0 M HCl (aq) (3x).

    • Validation: The product (basic amine) moves to the Aqueous layer. The brown neutral tars/polymers should stay in the Organic layer.

    • Check: Is the aqueous layer colored? If it is pale yellow/orange and the organic layer is dark brown, the purification is working.

  • The Wash:

    • Wash the combined acidic aqueous layer with fresh EtOAc (2x) to remove trapped neutrals.

  • Basification (The Release):

    • Cool the aqueous layer to 0°C.

    • Slowly adjust pH to ~10 using saturated Na2CO3 or 6M NaOH .

    • Observation: The product should precipitate as a solid or oil out.

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM/iPrOH (3:1) (3x). (Note: DCM alone may not extract polar azaindoles efficiently; isopropanol helps).

    • Dry over Na2SO4, filter, and concentrate.

Module 3: Palladium Removal Strategies

If Diagnosis A (Module 1) was positive, standard chromatography will fail because colloidal Pd "streaks" through columns.

Method A: The Thiol-Silica Scavenger (Recommended)
  • Reagent: SiliaMetS® Thiol or equivalent (functionalized silica).

  • Protocol:

    • Dissolve crude in THF or EtOAc (10 mL solvent per g of crude).

    • Add scavenger resin (approx. 0.5 eq relative to Pd loading, or 10-20% w/w of crude).

    • Stir at 40°C for 4 hours.

    • Filter through a Celite pad.

    • Rinse pad with MeOH.

Method B: Aqueous Chelation Wash (Budget Alternative)
  • Reagent: Sodium Diethyldithiocarbamate (0.5% aq solution) or N-Acetylcysteine.

  • Protocol:

    • During the workup, wash the organic phase with the chelating solution.

    • The aqueous layer will turn dark/colored as it pulls the metal out.

    • Repeat until the aqueous wash is colorless.

Module 4: Chromatography & Crystallization

Expert Insight: Do not use Acetone. 7-azaindoles can form condensation products with acetone at the 3-position under acidic/basic conditions.

Column Chromatography Conditions
  • Stationary Phase: Neutral Alumina (preferred) or Amine-functionalized Silica.

  • Mobile Phase (Silica): DCM : MeOH (95:5) + 1% Triethylamine (TEA) or NH4OH.

  • Gradient: 0%

    
     10% MeOH.
    
Crystallization (The Polish)

If the product is still off-color after the column:

  • Dissolve in minimal hot Isopropyl Alcohol (IPA) .

  • Add Hexanes dropwise until persistent cloudiness appears.

  • Store at 4°C overnight.

  • Note: If it oils out, scratch the flask side with a glass rod to induce nucleation.

Visual Troubleshooting Workflows

Workflow 1: Decision Logic for Purification

PurificationLogic Start Crude Brown Solid Diag Diagnosis: NaBH4 Test Start->Diag PdPath Black Precipitate (Pd Contamination) Diag->PdPath Turns Clear + Black Ppt OxPath No Precipitate (Oxidative Impurities) Diag->OxPath Remains Dark Scavenge Add Thiol-Silica Scavenger (Filter over Celite) PdPath->Scavenge AcidBase Acid-Base Extraction (HCl -> Wash -> Na2CO3) OxPath->AcidBase TLC TLC Check (DCM:MeOH:NH4OH) Scavenge->TLC AcidBase->TLC Column Column Chromatography (DCM/MeOH + 1% Et3N) TLC->Column If purity < 95% Cryst Crystallization (IPA/Hexanes) TLC->Cryst If purity > 95% Column->Cryst

Caption: Decision tree for selecting the correct purification pathway based on impurity type.

Workflow 2: The "Self-Validating" Extraction Mechanism

Extraction Step1 Step1 Step2 Step2 Step1:prod->Step2 Basify with Na2CO3 Waste Waste Stream Step1:tars->Waste Discard Extract Clean Product Step2:free->Extract Extract w/ DCM:IPA

Caption: The Acid-Base extraction logic separates the basic azaindole from neutral oxidative tars.

Summary Data Table: Solvent Systems

ApplicationSolvent SystemAdditiveReason
TLC DCM : MeOH (90:10)1% NH4OHPrevents streaking of basic amine.
Column DCM : MeOH (95:5 to 90:10)1% Et3NDeactivates silica acidity.
Extraction DCM : Isopropanol (3:1)NoneIncreases solubility of polar heterocycle.
Crystallization Isopropanol (Hot)Hexanes (Anti-solvent)Slow precipitation of pure amine.

References

  • 7-Azaindole Acidity & Properties

    • Beilstein J. Org. Chem. (2012).[1] "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles." (Discusses pKa ~4.9 and polarity issues).

  • Palladium Removal Strategies

    • Biotage White Paper (2023). "How to Remove Palladium in three easy steps." (Comparison of scavengers vs.
  • General Azaindole Synthesis & Purification

    • Organic Process Research & Development (2003).[2] "A Process Synthesis of a 7-Azaindole." (Details on handling azaindole intermediates).

  • Amine Purification Guidelines

    • Wipf Group, University of Pittsburgh. "The Heterocyclic Chemistry of Azaindoles." (Guide on pKa and reactivity).

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 4-Amino-7-Azaindole Derivatives

Status: Active Operator: Senior Application Scientist Ticket ID: AZ-SOL-447 Subject: Overcoming "Brick Dust" Properties in Kinase Inhibitor Scaffolds Diagnostic Overview: Why is my compound insoluble? User Query: "My 4-a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: AZ-SOL-447 Subject: Overcoming "Brick Dust" Properties in Kinase Inhibitor Scaffolds

Diagnostic Overview: Why is my compound insoluble?

User Query: "My 4-amino-7-azaindole lead has nanomolar potency but precipitates immediately in aqueous buffer (pH 7.4). Even DMSO stocks are crashing out upon freeze-thaw. Why?"

Technical Analysis: The 4-amino-7-azaindole scaffold (pyrrolo[2,3-b]pyridine) is a "privileged structure" in kinase discovery because it mimics the purine ring of ATP. However, this biological advantage is the root of your physicochemical failure.

  • The Dimerization Trap: The N1-H (donor) and N7 (acceptor) form a self-complementary hydrogen bond motif (R²₂(8) dimer). When you add a 4-amino group, you introduce additional H-bond donors, creating a robust 2D or 3D hydrogen-bonding network in the solid state.

  • High Lattice Energy: This network results in high melting points (often >250°C), creating "brick dust" compounds. The energy required to break the crystal lattice is higher than the energy gained by hydration.

  • The pKa Cliff: The N7 nitrogen has a pKa of approximately 4.6–4.9 . At physiological pH (7.4), the molecule is predominantly neutral (uncharged), minimizing aqueous solubility.

Chemical Engineering (Medicinal Chemistry)

Objective: Lower Crystal Lattice Energy (


) without destroying kinase binding.
Strategy A: "Escape from Flatland"

Planar aromatic stacks are the enemy of solubility. You must disrupt the molecular symmetry.

  • Protocol: Introduce

    
     hybridized centers (saturation) to the 4-amino substituent or the C3 position.
    
  • Mechanism: This increases the entropy of solvation and prevents tight packing in the crystal lattice.

Strategy B: The "Solubilizing Tail" Placement

Do not randomly append polar groups. Place them where they disrupt the N1-H...N7 network.

PositionModification StrategyImpact on SolubilityRisk
N1 Alkylation / ProtectionHigh (Removes primary H-bond donor)High (Often critical for Hinge Binding)
C3 Introduction of Morpholine/PiperazineMedium (Electronic/Steric disruption)Low (Solvent exposed region)
4-Amino Alkylation with polar tailsHigh (Disrupts symmetry)Medium ( steric clash with gatekeeper residues)
Workflow Visualization: Structural Modification Logic

StructuralLogic Start Compound Insoluble (MP > 200°C) CheckBinding Is N1-H required for Hinge Binding? Start->CheckBinding NoHinge No: N1 is solvent exposed CheckBinding->NoHinge YesHinge Yes: N1 is critical CheckBinding->YesHinge Action1 Strategy: N1-Methylation or N1-Prodrug (e.g., phosphate) NoHinge->Action1 Action2 Strategy: C3 or 4-Amino Modification YesHinge->Action2 Action3 Add sp3 rich tail (e.g., N-methyl piperazine) Action2->Action3

Figure 1: Decision matrix for structural modification to reduce lattice energy while preserving biological activity.

Solid State Optimization (Salt Selection)

User Query: "We tried a tartrate salt, but it disproportionated. Which counter-ion should we use?"

Technical Guidance: Salt formation requires a


 (pKa of acid - pKa of base) of at least >2 (preferably >3) to ensure stable proton transfer.
  • 7-Azaindole pKa: ~4.6 (Base)

  • Implication: You need a strong acid (pKa < 2.6). Weak acids like Tartaric (pKa ~3) or Citric (pKa ~3.1) will fail because the proton transfer is incomplete, leading to salt disproportionation in water (reverting to the insoluble free base).

Recommended Counter-ions
AcidpKaSuitabilityNotes
Hydrochloric (HCl) -6.0Excellent First-line choice. High

. Watch for hygroscopicity.
Methanesulfonic (MsOH) -1.9High Forms stable mesylates. Good for lipophilic bases.
Sulfuric (

)
-3.0Moderate Can form hydrates. Good if HCl fails.
Tartaric/Citric ~3.0Do Not Use

is too low. Risk of disproportionation.
Protocol: Miniaturized Salt Screen
  • Dissolve: 10 mg of free base in THF/Methanol (1:1).

  • Add Acid: Add 1.05 equivalents of acid (HCl, MsOH).

  • Evaporate: Remove solvent.

  • Challenge: Suspend residue in water.

    • Clear solution? Stable Salt.

    • Precipitate? Disproportionation (Acid too weak) or Salt is insoluble (Common Effect).

Formulation Triage (In Vitro & In Vivo)

User Query: "I need to dose this at 10 mg/kg PO. The compound crashes out in 0.5% MC. What vehicle do I use?"

Technical Guidance: Since the compound is pH-dependent (soluble at pH 1, insoluble at pH 7), you need a formulation that maintains solubility during the transition from the stomach to the intestine, or encapsulates the drug.

The "Gold Standard" Vehicle: Cyclodextrins

7-azaindoles fit well into the cavity of Beta-Cyclodextrins.

  • Recommendation: Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Why: These derivatives disrupt the bulk water structure and encapsulate the hydrophobic azaindole core, preventing aggregation.

Formulation Protocol (20% HP-β-CD)
  • Vehicle Prep: Dissolve 20g HP-β-CD in 80mL Citrate Buffer (pH 3.0).

  • Compound Addition: Add compound slowly to the vehicle with high-shear mixing or sonication.

  • Adjustment: Once dissolved, slowly adjust pH to 4.5–5.0 (if tolerated).

  • Filtration: 0.22 µm filter.

Workflow Visualization: Vehicle Selection

FormulationLogic Input Dosing Requirement IV IV (Intravenous) Input->IV PO PO (Oral) Input->PO Cosolvent 5% DMSO + 30% PEG400 + Water IV->Cosolvent Low Dose (<1mg/kg) CD_IV 10-20% HP-beta-CD in Saline IV->CD_IV High Dose Suspension Methylcellulose (MC) + Tween 80 PO->Suspension Toxicology (High Dose) Solution SBE-beta-CD (Captisol) pH 3-4 PO->Solution PK/Efficacy (Max Exposure)

Figure 2: Vehicle selection guide based on route of administration and dosage requirements.

Frequently Asked Questions (Troubleshooting)

Q: My compound shows double peaks in HPLC after dissolving in methanol. A: This is likely hemi-acetal formation or tautomerization artifacts, not degradation. 7-azaindoles can interact with protic solvents.

  • Fix: Switch to Acetonitrile/Water for HPLC.

Q: Can I use DMSO for my animal studies? A: Avoid if possible. DMSO causes local toxicity (phlebitis) and can precipitate the compound upon contact with blood (the "Crash" effect).

  • Limit: Keep DMSO < 5% v/v. Use PEG400 or Cyclodextrins instead.

Q: Why is my biological activity lower in the soluble salt form compared to DMSO stock? A: It shouldn't be. Check the pH of your assay buffer.[1] If your salt is acidic (e.g., Mesylate), it might locally drop the pH of the assay well, affecting enzyme activity. Ensure your assay buffer (HEPES/Tris) has enough capacity to buffer the salt.

References

  • Popowycz, F., et al. (2016). "The Azaindole Framework in the Design of Kinase Inhibitors." Pharmaceuticals, 9(4),[2] 70. Link

  • Kudo, N., et al. (2011). "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry, 54(7), 2534–2539. Link

  • Tiffner, F., et al. (2012). "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles." Beilstein Journal of Organic Chemistry, 8, 1959–1963. Link

  • Saokham, P., et al. (2018). "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." Molecules, 23(5), 1161. Link

  • Zhang, J., et al. (2022). "Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline." Chemical Science, 13, 3519-3525. Link

Sources

Optimization

Technical Support Guide: Stability &amp; Storage of Pyrrolo[2,3-b]pyridine Amines

Introduction: The "Pink Tinge" Problem Pyrrolo[2,3-b]pyridines (7-azaindoles) are high-value pharmacophores, serving as bioisosteres for indoles in major kinase inhibitors like Vemurafenib and Pexidartinib . However, res...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Pink Tinge" Problem

Pyrrolo[2,3-b]pyridines (7-azaindoles) are high-value pharmacophores, serving as bioisosteres for indoles in major kinase inhibitors like Vemurafenib and Pexidartinib .

However, researchers frequently encounter a specific degradation profile: white crystalline solids turning pink or brown upon storage, often accompanied by the appearance of an M+16 or M+32 peak in LCMS. This is not simple "decomposition"; it is a specific, preventable oxidation cascade.

This guide details the mechanistic root causes of this instability and provides a self-validating protocol for long-term storage.

The Science of Degradation (Mechanism)

To prevent oxidation, one must understand where it occurs. 7-azaindoles possess two distinct nitrogen environments and often an exocyclic amine (in kinase inhibitors).

The Vulnerability Points[1]
  • The Pyridine Nitrogen (

    
    ):  Unlike the pyrrole nitrogen (
    
    
    
    ), which is involved in aromaticity and non-basic, the pyridine nitrogen (
    
    
    ) has a localized lone pair. This site is highly susceptible to N-oxidation , forming the N-oxide.
  • The Exocyclic Amine: If your derivative has a primary or secondary amine (common for H-bonding in ATP pockets), this group is prone to radical formation, leading to oxidative coupling (dimerization) or quinone-imine formation.

  • The "DMSO Trap": Storing these amines in DMSO at room temperature is a critical error. DMSO can act as an oxidant (similar to Swern oxidation conditions) or facilitate metal-catalyzed aerobic oxidation.

Degradation Pathway Diagram

The following diagram illustrates the cascade from a pristine free base to oxidized impurities.

OxidationCascade Fresh Fresh 7-Azaindole (White Solid) Radical Radical Intermediate (N-centered) Fresh->Radical Light / Air / Trace Metals NOxide N-Oxide (M+16) (Polar Impurity) Radical->NOxide O2 attack at N7 Quinone Quinoidal Species (Pink/Brown Color) Radical->Quinone Conjugated Oxidation

Figure 1: The oxidative degradation pathway of 7-azaindole derivatives.

Storage Protocols: The "How-To"

The following protocols are ranked by efficacy. Method A is the Gold Standard for library storage.

Method A: Salt Formation (Chemical Barrier)

Converting the electron-rich free base into a salt (HCl, Mesylate, or Tosylate) ties up the lone pair electrons, effectively "switching off" the N-oxidation pathway.

FeatureFree BaseSalt Form (e.g., HCl)
Electron Availability High (Reactive)Low (Stabilized)
Crystallinity VariableGenerally High
Oxidation Risk HighNegligible
Shelf Life (RT) Weeks/MonthsYears

Protocol:

  • Dissolve free base in minimal anhydrous MeOH or Et2O.

  • Add 1.05 eq of HCl (in dioxane or ether) dropwise at 0°C.

  • Filter the precipitate and dry under high vacuum.

  • Store the resulting salt.

Method B: Physical Barrier (For Free Bases)

If you must store the free base (e.g., for immediate biological assay use):

  • Container: Amber glass vials (borosilicate) with Teflon-lined caps.

  • Atmosphere: Purge with Argon (heavier than air, providing a better blanket than Nitrogen).

  • Temperature: Store at -20°C or -80°C .

  • Desiccation: Store vials inside a secondary container (desiccator) with active silica gel or Drierite.

Troubleshooting Guide

Scenario 1: "My solid compound turned pink."
  • Diagnosis: Formation of trace quinoidal oxidation products. Even ppm levels can cause strong coloration.

  • Action:

    • Check LCMS. If purity is >98%, the color is likely cosmetic.

    • If purity is compromised, perform a Silica Plug Filtration : Dissolve in CH2Cl2, pass through a short pad of silica (which retains highly polar N-oxides and colored impurities), and elute with CH2Cl2/MeOH (95:5).

Scenario 2: "My DMSO stock solution has an M+16 peak."
  • Diagnosis: You stored the stock at Room Temperature (RT). DMSO is hygroscopic and can facilitate oxidation over time.

  • Action:

    • Discard the stock if the M+16 peak >5%.

    • Prevention: DMSO stocks must be stored at -20°C or lower. Freeze-thaw cycles are less damaging than RT storage in DMSO.

Scenario 3: "I see a dimer (M x 2 - 2H)."
  • Diagnosis: Oxidative coupling, likely catalyzed by light or trace metals (Cu, Fe) in the solvent.

  • Action:

    • Add a radical scavenger like BHT (Butylated hydroxytoluene) at 0.1% if the compound is an intermediate.

    • Use metal-scavenging silica (e.g., QuadraPure™) during the final purification step.

Decision Tree for Storage

Use this logic flow to determine the optimal storage method for your specific sample.

StorageLogic Start New 7-Azaindole Synthesized Form Is it a Salt or Free Base? Start->Form Salt Salt Form Form->Salt Salt FreeBase Free Base Form->FreeBase Free Base Duration Storage Duration? LongTerm > 1 Month Duration->LongTerm ShortTerm < 1 Month Duration->ShortTerm Action1 Store Ambient/Desiccator Salt->Action1 FreeBase->Duration Action3 Consider Conversion to HCl Salt LongTerm->Action3 Action2 MUST Store -20°C under Argon ShortTerm->Action2

Figure 2: Decision logic for maximizing compound longevity.

Frequently Asked Questions (FAQ)

Q: Can I use Nitrogen instead of Argon for the inert atmosphere? A: Yes, but Argon is superior. Argon is denser than air and settles into the vial, creating a "blanket" over the solid. Nitrogen is lighter and mixes more easily with air if the seal is imperfect.

Q: Why does my compound decompose in chloroform (


)? 
A:  Chloroform often contains traces of HCl (acidic) or phosgene if not stabilized, and can form radicals under light.
  • Fix: Filter

    
     through basic alumina before use or switch to 
    
    
    
    for NMR (but do not recover the compound from DMSO for storage).

Q: Is the N-oxide active in biological assays? A: Generally, no . The N-oxide changes the polarity and basicity of the molecule, usually abolishing binding affinity for the ATP pocket of kinases. It is considered an impurity that skews concentration data.

References

  • Mechanism of Azaindole Oxid

    • Title: Synthetic approaches for the synthesis of 7-azaindole derivatives.[1][2][3]

    • Source: RosDok (University of Rostock).
    • URL:[Link]

  • Salt Form

    • Title: Drug Dissolution Enhancement by Salt Formation (Discusses stability vs. solubility trade-offs).
    • Source: Research Journal of Pharmaceutical Dosage Forms and Technology.
    • URL:[Link]

  • DMSO as an Oxidant

    • Title: Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway.[4]

    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

  • General Heterocycle Stability

    • Title: 7-Azaindoles: Privileged Heterocycles with Broad Applications (Review of properties including stability).
    • Source: Royal Society of Chemistry (RSC).[4]

    • URL:[Link]

Sources

Troubleshooting

Troubleshooting cyclization reactions involving N-allyl precursors

Topic: Troubleshooting Cyclization Reactions Involving N-Allyl Precursors Audience: Researchers, Scientists, and Drug Development Professionals Operator: Senior Application Scientist (Process Chemistry Division) Mission...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Reactions Involving N-Allyl Precursors Audience: Researchers, Scientists, and Drug Development Professionals Operator: Senior Application Scientist (Process Chemistry Division)

Mission Statement

Welcome to the N-Allyl Cyclization Support Center. You are likely here because your pyrrolidine, piperidine, or lactam synthesis has failed. N-allyl precursors are deceptive; they appear simple but possess two fatal flaws: basic nitrogen coordination (poisoning catalysts) and allylic isomerization (ruining regioselectivity).

This guide does not offer generic advice. We analyze the causality of failure in Ring-Closing Metathesis (RCM), Palladium-catalyzed cyclizations, and Radical cascades, providing self-validating protocols to restore your yield.

Module 1: Ring-Closing Metathesis (RCM)

The Issue: You observe incomplete conversion or the formation of a methyl-substituted internal alkene instead of the cyclic product. Diagnosis:

  • Catalyst Poisoning: The basic amine lone pair coordinates to the Ruthenium (Ru) center, shutting down the catalytic cycle.

  • Isomerization: Ru-hydride species (formed via catalyst decomposition) catalyze the migration of the double bond before or after cyclization, leading to enamines or ring-contracted byproducts.

Troubleshooting Workflow: The "Clean Cycle" Protocol

Q: My reaction stalls at 50% conversion. Adding more Grubbs-II doesn't help. A: You are likely poisoning the catalyst. Ruthenium is thiophilic and "amine-philic." If your nitrogen is not protected with a strong electron-withdrawing group (EWG), it will sequester the catalyst.

  • Immediate Fix: Convert the amine to an ammonium salt in situ using p-toluenesulfonic acid (p-TsOH) or HCl (1.0 equiv). The ammonium cation cannot coordinate to Ru.

Q: I see the cyclic product, but also a truncated ethyl ketone/aldehyde byproduct. A: This is "Isomerization-Hydrolysis." The terminal double bond isomerized to an internal enamine/imine, which hydrolyzed upon workup.

  • Immediate Fix: Add 1,4-Benzoquinone (10 mol%) . It acts as a hydride scavenger, oxidizing transient Ru-H species back to active Ru, preventing the isomerization pathway.

Data: Additive Effects on N-Allyl RCM Yields
AdditiveRoleTarget SubstrateTypical Yield Impact
p-TsOH (1.0 eq) Protonates amineFree amines / weak bases+40-60% (Prevents poisoning)
Ti(OiPr)4 (0.3 eq) Lewis Acid chelatorN-allyl alcohols/amines+20-30% (Disrupts N-Ru binding)
1,4-Benzoquinone Hydride ScavengerAllyl ethers/amines+15-25% (Prevents isomerization)
Chlorocatecholborane Lewis AcidSterically hindered amines+30% (High reactivity activation)
Visual Protocol: Isomerization Defense

RCM_Troubleshooting Start RCM Failure Analysis Check_N Is Nitrogen Protected (Boc/Ts/Cbz)? Start->Check_N No_Prot Catalyst Poisoning Likely Check_N->No_Prot No Yes_Prot Check Byproducts via NMR Check_N->Yes_Prot Yes Poison_Sol SOLUTION: Add 1.0 eq p-TsOH or convert to HCl salt No_Prot->Poison_Sol Isom_Check Isomerized Olefin (Internal alkene)? Yes_Prot->Isom_Check Isom_Yes Ru-H Species Active Isom_Check->Isom_Yes Yes Isom_No Check Dilution (Oligomerization?) Isom_Check->Isom_No No Add_BQ SOLUTION: Add 10 mol% 1,4-Benzoquinone to scavenge Ru-H Isom_Yes->Add_BQ

Figure 1: Decision tree for diagnosing and treating RCM failures in N-allyl systems.

Module 2: Palladium-Catalyzed Cyclization (Heck/Tsuji-Trost)

The Issue: You are attempting an intramolecular Heck reaction to form a pyrrolidine, but you isolate the de-allylated starting material or a conjugated diene. Diagnosis:


-Hydride Elimination is outcompeting the Reductive Elimination or Insertion step.
  • The Trap: In N-allyl systems, once the Pd inserts, the resulting alkyl-Pd species has adjacent

    
    -hydrogens. If the ring strain is high (e.g., forming a 4- or 7-membered ring), 
    
    
    
    -hydride elimination becomes the path of least resistance.
Troubleshooting Guide: Suppressing

-Elimination

Q: How do I force cyclization over elimination? A: You must accelerate the reductive elimination step or make the


-hydride elimination geometrically impossible.
  • The "Silver Bullet": Add Ag2CO3 or AgOTf (1-2 equiv) . Silver abstracts the halide from the Pd(II) intermediate, creating a cationic Pd species. Cationic Pd coordinates alkenes much more strongly, accelerating the insertion step significantly.

  • Ligand Switch: Use bidentate ligands with a large bite angle (e.g., dppf or Xantphos ). These force the organic fragments into a cis orientation, favoring reductive elimination.

Q: My product is a mixture of double bond isomers. A: This is "Pd-walking" (chain walking). The Pd-hydride re-inserts and moves the double bond along the chain.

  • Fix: Reduce the reaction temperature and use a milder base (e.g., PMP - 1,2,2,6,6-pentamethylpiperidine) to scavenge the proton immediately without coordinating to Pd.

Protocol: The Cationic Switch
  • Standard: Pd(OAc)2, PPh3, Et3N (Often fails for N-allyl).

  • Optimized: Pd(OAc)2 (5 mol%), dppf (10 mol%) , Ag2CO3 (2.0 equiv) , DMF, 80°C.

    • Why? The dppf prevents catalyst decomposition; Ag2CO3 drives the cationic pathway, suppressing

      
      -elimination.
      
Module 3: Radical Cyclization (The Regioselectivity Maze)

The Issue: You are cyclizing an N-allyl-α-haloacetamide (e.g., trichloroacetamide) using Bu3SnH or Cu-catalysis (ATRC), but getting the 6-membered ring (6-endo) instead of the 5-membered ring (5-exo), or vice versa. Diagnosis: Baldwin’s Rules favor 5-exo-trig kinetically.[1] However, N-allyl systems are prone to electronic bias. The "wrong" ring size often comes from thermodynamic equilibration or steric clashes.

Troubleshooting Guide: Steering Selectivity

Q: I need the 5-exo product (pyrrolidinone), but I'm getting reduction (no cyclization). A: The hydride source (Bu3SnH) is trapping the radical before it cyclizes.

  • Fix: Syringe Pump Addition. Add the Bu3SnH / AIBN solution over 4-6 hours. Keep the substrate concentration HIGH (0.1 M) to favor intramolecular reaction, but the hydride concentration LOW to prevent premature reduction.

Q: I am getting the 6-endo product. How do I switch to 5-exo? A: 6-endo is often the thermodynamic product or result of a specific steric clash.

  • The Lewis Acid Switch: Complexing the amide oxygen with a Lewis Acid (e.g., Yb(OTf)3 or Mg(ClO4)2 ) alters the rotamer population of the amide, forcing the alkene into proximity for the 5-exo closure.

Mechanism Visualization: The Kinetic vs. Thermodynamic Fork

Radical_Selectivity Precursor N-Allyl Radical Path_A 5-exo-trig (Kinetic) Precursor->Path_A Standard Conditions Path_B 6-endo-trig (Thermodynamic) Precursor->Path_B Steric Bulk or Reversibility Prod_5 Pyrrolidone (5-membered) Path_A->Prod_5 Prod_6 Piperidone (6-membered) Path_B->Prod_6 Control Control Strategy: Use Lewis Acid (Yb) to lock conformation for 5-exo. Control->Precursor

Figure 2: Divergent pathways in radical cyclization. Lewis acids can lock the conformation to favor the kinetic 5-exo path.

References
  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society.[2] Link

    • Key Insight: Establishes 1,4-benzoquinone as the gold standard for suppressing Ru-H induced isomeriz
  • Fürstner, A., Langemann, K. (1997). Total Syntheses of (+)-Ricinelaidic Acid Lactone and of (-)-Gloeosporone Based on Transition-Metal-Catalyzed C-C Bond Formations. Journal of the American Chemical Society.[2] Link

    • Key Insight: Demonstrates the use of Ti(OiPr)4 to prevent amine poisoning in RCM.
  • Lee, C. W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000).[3] Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions.[3][4] Organic Letters. Link

    • Key Insight: Explains the role of N-sulfonyl groups and Ag+ salts in stabilizing alkyl-Pd intermedi
  • Baldwin, J. E. (1976).[5] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications. Link

    • Key Insight: The foundational rules for 5-exo vs 6-endo selectivity.
  • McCourt, R., & Scanlan, E. (2019). 5-exo versus 6-endo Thiyl-Radical Cyclizations in Organic Synthesis. Helvetica Chimica Acta. Link

    • Key Insight: Reviews factors influencing regioselectivity in radical cycliz

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for Polar Azaindole Compounds

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification of 4-, 5-, 6-, and 7-Azaindole Derivatives[1] Introduction: The Azaindole Challenge Azaindoles are privileged scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification of 4-, 5-, 6-, and 7-Azaindole Derivatives[1]

Introduction: The Azaindole Challenge

Azaindoles are privileged scaffolds in kinase inhibitor discovery, acting as bioisosteres of indoles.[1][2] However, their purification is notoriously difficult due to two conflicting properties:

  • High Polarity & Basicity: The pyridine-like nitrogen (N7 in 7-azaindole) acts as a hydrogen bond acceptor and a weak base (pKa ~4.6).

  • Silanol Interaction: Standard silica gel is slightly acidic (pH 4–5). This causes the basic azaindole nitrogen to protonate or hydrogen-bond strongly with surface silanols, leading to severe peak tailing and irreversible adsorption.

This guide provides self-validating protocols to overcome these interactions using modified stationary phases and engineered mobile phases.

Module 1: Stationary Phase Selection

Q: Why do my azaindole compounds streak on standard silica even with polar solvents?

A: The streaking is not a solubility issue; it is a surface chemistry mismatch . Standard silica gel contains free silanol groups (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) that act as Brønsted acids. Azaindoles are basic. As your compound travels down the column, it undergoes a "stick-and-slip" mechanism where it repeatedly binds to these acidic sites. This non-linear isotherm results in the characteristic "shark fin" or tailing peak shape.

The Fix: You must block these silanol sites or switch to a surface that lacks them.

Q: Should I use Amine-functionalized silica or C18?

A: Use the Stationary Phase Decision Tree below.

  • Amine Silica (

    
    ):  Best for normal phase separations where you want to avoid adding liquid modifiers like Triethylamine (TEA). The bonded amine groups effectively "neutralize" the surface acidity.
    
  • C18 (Reversed Phase): Mandatory if your compound is highly polar (logP < 1) or insoluble in DCM/Hexanes.

Visual: Stationary Phase Decision Logic

Azaindole_Phase_Selection Start Start: Analyze Crude Mixture Solubility_Check Is sample soluble in DCM or EtOAc? Start->Solubility_Check Polarity_Check Is the compound ionized at pH 7? Solubility_Check->Polarity_Check Yes (Normal Phase) C18_Acidic C18 + 0.1% Formic Acid (Keep N protonated) Solubility_Check->C18_Acidic No (Use C18) Std_Silica Standard Silica (Requires Modifier) Polarity_Check->Std_Silica No (Neutral) Amine_Silica Amine-Functionalized Silica (No Modifier Needed) Polarity_Check->Amine_Silica Yes (Basic) Std_Silica->Amine_Silica If tailing persists C18_Basic C18 + 10mM NH4HCO3 (Keep N neutral) C18_Acidic->C18_Basic If selectivity poor

Figure 1: Decision matrix for selecting the optimal stationary phase based on solubility and ionization state.

Module 2: Mobile Phase Engineering

Q: Which modifier is superior for normal phase: Triethylamine (TEA) or Ammonia?

A: Triethylamine (TEA) is generally superior for flash chromatography of azaindoles.

  • Mechanism: TEA is a stronger base than most azaindoles. It competitively binds to the acidic silanol sites, effectively "capping" them so your compound passes through without interaction.

  • Protocol: Pre-equilibrate the column with 1% TEA in the weak solvent (e.g., Hexanes) for 2 Column Volumes (CV). Then, run your gradient with 0.5%–1% TEA maintained in both solvent A and solvent B.

  • Warning: Ammonia (

    
    ) in Methanol is effective but volatile. The concentration of ammonia changes over time as it evaporates from the solvent bottle, leading to shifting retention times (Rt) between runs.
    
Q: Can I use DCM/MeOH gradients?

A: Yes, but with caution. Methanol is polar and protic. While it elutes polar compounds well, high concentrations (>10%) can dissolve silica slightly, leading to white precipitate in your fractions.[1]

  • Better Alternative: Use DCM/Acetone or DCM/Ethanol if possible.

  • If MeOH is required: Keep the gradient below 20% MeOH. If you need >20% MeOH to elute, your compound is too polar for silica—switch to C18.[1]

Module 3: Sample Loading & Resolution

Q: My sample is insoluble in the mobile phase. How do I load it?

A: Liquid loading a polar sample in a strong solvent (like DMSO or pure MeOH) destroys resolution because the sample elutes before the solvent creates a gradient. You must use Solid (Dry) Loading .

Protocol: The "Adsorbed Load" Technique

  • Dissolve crude mixture in a minimal amount of MeOH or Acetone.[3]

  • Add Celite 545 or clean Silica Gel (ratio: 1g sorbent per 1g crude).

  • Evaporate solvent on a rotovap until you have a free-flowing powder.

  • Load this powder into an empty solid load cartridge (or pour on top of the column bed).

Q: How do I separate regioisomers (e.g., 4-azaindole vs. 5-azaindole)?

A: Regioisomers often have identical polarity but different dipole moments.[1]

  • Change the Selectivity: If DCM/MeOH fails, switch to Toluene/Acetone or Ether/Hexanes . Toluene interacts with the

    
    -system of the azaindole ring, often discriminating between isomers based on electron density distribution.
    
  • Flatten the Gradient: Use an isocratic hold. If the isomers elute at 30% B, run a gradient to 25% B, then hold isocratic for 5–10 CVs.[1]

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Shark-fin peaks (Tailing) Uncapped silanols interacting with basic Nitrogen.Add 1% Triethylamine (TEA) to mobile phase or switch to Amine-silica .
Fronting peaks Column overload or solubility mismatch.[4]Reduce loading mass or switch to Dry Loading on Celite.
Sample not eluting Irreversible adsorption (salt formation).Flush column with DCM:MeOH:NH4OH (80:19:1) . Switch to C18 for future runs.
Ghost peaks in blank run Modifier accumulation or carryover.Wash column with 100% strong solvent (MeOH) between runs.
White precipitate in tubes Silica dissolution.Reduce MeOH concentration to <15% or switch to DCM/Acetone .

Experimental Workflow: Dry Loading Optimization

This workflow ensures maximum resolution for insoluble azaindole samples.

Dry_Loading_Workflow Step1 1. Dissolve Crude (MeOH/DCM) Step2 2. Add Sorbent (Celite or Silica) Step1->Step2 Step3 3. Rotovap to Dryness (Free-flowing powder) Step2->Step3 Step4 4. Pack Cartridge (Tap to settle) Step3->Step4 Step5 5. Run Gradient (0-5% hold, then ramp) Step4->Step5

Figure 2: Step-by-step protocol for dry loading to prevent band broadening.

References

  • Teledyne ISCO. (2018). Purification of Heterocycles: Azaindoles and Pyridines. Application Note AN102. Link

  • Biotage. (2023).[5] Strategies for Flash Purification of Polar Compounds. The Flash Blog. Link

  • Sorbent Technologies. (2022). Amino Silica Gel: Applications and Selectivity. Technical Guide. Link

  • National Institutes of Health (NIH). (2012). Lead Optimization of 3,5-Disubstituted-7-Azaindoles. PMC3549283. Link

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC and Flash. Technical Note. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine

A Comparative Methodological Guide Executive Summary This guide provides a definitive technical analysis of the 1H NMR spectrum of N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine . As a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectrum of N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine . As a critical intermediate in the synthesis of kinase inhibitors (specifically JAK and substituted 7-azaindole scaffolds), accurate structural validation is paramount.

Unlike standard spectral lists, this guide compares solvent performance (DMSO-d₆ vs. CDCl₃ vs. MeOD) to resolve the common analytical challenges associated with this molecule:

  • Tautomeric broadening of the pyrrole N-H.

  • Quadrupolar broadening of the pyridine nitrogen.

  • Overlap between the allylic methylene and solvent residual peaks.

Part 1: Structural Deconvolution & Theoretical Shifts

Before analyzing the spectrum, we must deconstruct the molecule into its magnetically distinct spin systems. The molecule consists of two coupled systems and two exchangeable protons.

The Spin Systems
  • 7-Azaindole Core (AMX System):

    • H-6 (Pyridine ring): Most deshielded aromatic proton due to the adjacent pyridine nitrogen.

    • H-5 (Pyridine ring): Upfield shifted (shielded) due to the electron-donating effect of the 4-amino substituent (ortho-like effect).

    • H-2/H-3 (Pyrrole ring): Typical aromatic doublet pair, though H-3 is often shielded by the electron-rich pyrrole nature.

  • N-Allyl Substituent (AMX₂ System):

    • N-CH₂: Diagnostic doublet (or broad singlet) appearing at ~3.9–4.1 ppm.

    • -CH=: Complex multiplet (dtt) at ~5.8–6.0 ppm.

    • =CH₂: Terminal alkene protons appearing as distinct multiplets (cis/trans splitting) at ~5.1–5.3 ppm.

Diagram 1: Allyl Group Coupling Tree (AMX System)

This diagram visualizes the complex splitting of the vinyl proton (H_b) by the adjacent methylene (H_a) and terminal alkene protons (H_c/H_d).

AllylSplitting Root H_b (Methine Proton) ~5.9 ppm Split1 Split by H_c (trans) J ~ 17 Hz Root->Split1 Large Coupling Split2 Split by H_d (cis) J ~ 10 Hz Split1->Split2 Medium Coupling Final Split by H_a (CH2) J ~ 5-6 Hz Result: ddt (doublet of doublet of triplets) Split2->Final Small Coupling

Part 2: Comparative Solvent Analysis

The choice of solvent dictates the visibility of the exchangeable protons (N1-H and N4-H) and the resolution of the aromatic region.

Table 1: Solvent Performance Matrix[1]
FeatureMethod A: DMSO-d₆ (Recommended)Method B: CDCl₃ (Alternative)Method C: Methanol-d₄ (Diagnostic)
Indole N-H (N1) Visible (Broad s, ~11.5 ppm)Often Invisible / Very BroadAbsent (Exchanged with D)
Amine N-H (N4) Visible (Triplet-like, ~6.5 ppm)Broad Singlet / InvisibleAbsent (Exchanged with D)
Aromatic Resolution Excellent (distinct peaks)Good, but potential overlapExcellent
Solubility HighModerate (requires sonication)High
Use Case Full Characterization Routine Purity CheckConfirming Labile Protons
Critical Insight: The "Solvent Effect"

In CDCl₃ , the 7-azaindole N-H is often involved in intermolecular hydrogen bonding, leading to extreme broadening. In DMSO-d₆ , the solvent acts as a hydrogen bond acceptor, "locking" the proton in place and sharpening the signal. Therefore, DMSO-d₆ is the required solvent for full structural publication.

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures reproducible resolution of the allylic coupling constants.

  • Sample Preparation:

    • Weigh 5–8 mg of N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine.

    • Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Crucial Step: Add 1 drop of activated molecular sieves to the NMR tube if the DMSO is old; water peaks can overlap with the allyl -CH₂-.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° (to prevent saturation of labile protons).

    • Relaxation Delay (D1): Set to 2.0 seconds (essential for integration accuracy of the aromatic protons).

    • Scans (NS): 16–32 scans.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Reference residual DMSO quintet to 2.50 ppm .

Part 4: Data Interpretation & Assignment

The following data corresponds to the molecule in DMSO-d₆ .

Table 2: Chemical Shift Assignments
PositionShift (δ ppm)MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
N1-H 11.35br s1H-Indole NH (Exchangeable)
H-6 7.92d1H5.5Deshielded by Pyridine N
H-2 7.15d1H3.5Pyrrole α-proton
N4-H 6.85br t1H5.0Exocyclic Amine (couples to CH₂)
H-3 6.45d1H3.5Pyrrole β-proton
H-5 6.28d1H5.5Shielded by 4-NH group
Allyl -CH= 5.95ddt1H17.2, 10.4, 5.2Vinyl methine
Allyl =CH₂ 5.25dq1H17.2, 1.5Trans terminal proton
Allyl =CH₂ 5.12dq1H10.4, 1.5Cis terminal proton
Allyl -CH₂- 3.95tt / br m2H5.2, 5.0Methylene (couples to NH and CH=)
Detailed Analysis of Key Features
  • The 4-Amino Effect: Note that H-5 (6.28 ppm) is significantly upfield compared to unsubstituted 7-azaindole. This confirms the electron-donating amine is attached at position 4.

  • The Allyl "Roofing": The terminal alkene protons (5.12 and 5.25 ppm) will show a "roofing" effect (leaning towards each other) due to their geminal coupling, although the geminal coupling constant is small (~1-2 Hz).

  • N4-H Coupling: In dry DMSO-d₆, the N4-H signal at 6.85 ppm often appears as a broad triplet. This is due to coupling with the adjacent allyl CH₂ group. If you see a singlet here, your sample may contain trace acid or water promoting exchange.

Part 5: Advanced Verification (2D NMR)

To validate the structure beyond reasonable doubt (E-E-A-T requirement for high-impact journals), perform a 1H-1H COSY experiment.

Diagram 2: COSY Correlation Workflow

This diagram illustrates the expected connectivity correlations to confirm the regioisomer.

COSY_Logic H5 H-5 (6.28 ppm) H6 H-6 (7.92 ppm) H5->H6 Ortho Coupling (Strong COSY) H2 H-2 (7.15 ppm) H3 H-3 (6.45 ppm) H2->H3 Pyrrole Coupling (Strong COSY) NH N4-H (6.85 ppm) AllylCH2 Allyl CH2 (3.95 ppm) NH->AllylCH2 Vicinal Coupling (Weak/Broad COSY)

Interpretation:

  • H-5 / H-6 Correlation: Confirms the pyridine ring substitution pattern. If H-5 coupled to another proton and H-6 was a singlet, the substitution would be at the 5-position (incorrect isomer).

  • H-2 / H-3 Correlation: Confirms the intact pyrrole ring.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for allyl coupling constants).

  • Popowycz, F., et al. (2003). "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron, 59(10), 1749-1755. (Source for 7-azaindole chemical shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Laboratory Chemist." The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent residual peaks).

  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison. (Authoritative database for chemical shift prediction).

Sources

Comparative

Technical Comparison: LC-MS/MS Profiling of Apixaban Precursor (CAS 640735-22-4) vs. Active API

This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation profile of Apixaban Ethyl Ester (CAS 640735-22-4) versus its active pharmaceutical ingredient (API) counterpart, Apixaban. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation profile of Apixaban Ethyl Ester (CAS 640735-22-4) versus its active pharmaceutical ingredient (API) counterpart, Apixaban.

Executive Summary & Chemical Context

CAS 640735-22-4 , chemically known as Apixaban Ethyl Ester , is the penultimate intermediate in the synthesis of the anticoagulant Apixaban. In the final synthetic step, this ethyl ester undergoes aminolysis to form the carboxamide group of the API.

  • The Analytical Challenge: Differentiating the ethyl ester (Precursor) from the carboxamide (API) and the carboxylic acid (Hydrolysis degradant) is critical for process control. While they share the same core scaffold, their ionization and fragmentation pathways differ significantly due to the C-3 substituent.

  • Key Insight: The ethyl ester is significantly more lipophilic than the API, resulting in a distinct retention time shift in Reversed-Phase Chromatography (RPC). However, in mass spectrometry, both can generate isobaric fragment ions (m/z ~443), necessitating careful precursor ion selection.

FeatureApixaban Ethyl Ester (Precursor)Apixaban (API)
CAS 640735-22-4503612-47-3
Formula C₂₇H₂₈N₄O₅C₂₅H₂₅N₅O₄
Monoisotopic Mass 488.2063 Da459.1907 Da
Key Substituent (C-3) Ethyl Ester (-COOCH₂CH₃)Carboxamide (-CONH₂)
LogP (Predicted) ~3.2 (More Hydrophobic)~1.8 (More Polar)

Experimental Protocol (Self-Validating System)

To ensure reproducibility and "Trustworthiness," the following protocol utilizes a standard C18 stationary phase with a volatile buffer system suitable for ESI-MS.

Chromatographic Conditions
  • Column: C18 Core-Shell (e.g., Kinetex or Cortecs), 2.1 x 100 mm, 1.7 µm or 2.6 µm.

    • Rationale: Core-shell technology provides high peak capacity to resolve the ester from the API and potential acid impurities.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8 unadjusted or adjusted to 4.5 with Acetic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold for polar degradants).

    • 1-10 min: 10% → 90% B (Linear gradient).

    • 10-12 min: 90% B (Wash to elute the lipophilic Ethyl Ester).

    • 12.1 min: Re-equilibrate.

  • Flow Rate: 0.3 - 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Voltage: +3.5 kV.

  • Desolvation Temp: 350°C.

  • Collision Energy (CE): Stepped CE (20, 35, 50 eV) is recommended to capture both the labile ester cleavage and the stable core fragmentation.

Fragmentation Analysis & Comparison

The fragmentation logic relies on the stability of the central dihydropyrazolo[3,4-c]pyridine core. The primary difference lies in the initial neutral losses from the C-3 position.

Primary Fragmentation Pathways
Pathway A: Apixaban Ethyl Ester (CAS 640735-22-4)
  • Precursor Ion: [M+H]⁺ = m/z 489.2

  • Primary Loss (Ester Cleavage): The most facile fragmentation is the loss of the ethoxy group (-OEt) or ethanol (-EtOH).

    • Transition: 489.2 → 443.2 (Loss of EtOH, 46 Da).

    • Mechanism: Formation of a stable acylium ion or ketene-like intermediate at the C-3 position.

  • Secondary Loss (Core Cleavage): Cleavage of the lactam ring (oxopiperidinyl moiety).

    • Transition: 489.2 → 282.1 (Characteristic core fragment retaining the ester).

    • Note: If the ester group is lost before the core cleavage, the fragment masses will converge with Apixaban fragments.

Pathway B: Apixaban API (Reference)
  • Precursor Ion: [M+H]⁺ = m/z 460.2

  • Primary Loss (Amide Cleavage): Loss of Ammonia (-NH₃).

    • Transition: 460.2 → 443.2 (Loss of 17 Da).

    • Critical Observation: Both the Ester (via loss of EtOH) and the API (via loss of NH₃) produce a fragment at m/z 443 . This isobaric interference highlights why precursor isolation (MS1) is vital.

Comparative Data Table
ParameterApixaban Ethyl Ester (CAS 640735-22-4)Apixaban (API)Distinction Strategy
Precursor (M+H) 489.2 460.2 Mass Difference (+29 Da)
Major Fragment 1 443.2 (Loss of EtOH, -46)443.2 (Loss of NH₃, -17)Isobaric Fragment (Do not use for ID without RT)
Major Fragment 2 461.2 (Loss of Ethyl, -28)N/ASpecific to Ester (Carboxylic Acid ion)
Core Fragment 282.1 (Variable based on path)282.1 Common Core Scaffold
Retention Time Late Eluting (High k')Mid Eluting Ester is significantly more hydrophobic

Visualization of Pathways[1]

The following diagrams illustrate the structural relationship and the analytical workflow.

Fragmentation Logic Diagram

FragmentationPathway Ester Apixaban Ethyl Ester (Precursor) [M+H]+ = 489.2 CommonFrag Acylium Ion / Core Isobaric Fragment m/z = 443.2 Ester->CommonFrag - Ethanol (-46 Da) AcidFrag Acid Fragment [M+H]+ = 461.2 Ester->AcidFrag - Ethyl (-28 Da) API Apixaban (API) [M+H]+ = 460.2 API->CommonFrag - Ammonia (-17 Da) DeepFrag Core Scaffold m/z ~ 282 CommonFrag->DeepFrag Lactam Cleavage AcidFrag->DeepFrag Further Fragmentation

Caption: Comparative fragmentation pathways showing the convergence of Ester and API to the common m/z 443 fragment.

Analytical Workflow

Workflow Start Sample Injection (Mixture of API + Intermediates) LC LC Separation (C18) Gradient Elution Start->LC Decision Retention Time? LC->Decision PathAPI Elutes ~4-6 min (More Polar) Decision->PathAPI Early PathEster Elutes ~8-10 min (Hydrophobic) Decision->PathEster Late MS_API MS1: m/z 460.2 MS2: 443, 282 PathAPI->MS_API MS_Ester MS1: m/z 489.2 MS2: 461, 443, 282 PathEster->MS_Ester Result Quantification & Purity Analysis MS_API->Result MS_Ester->Result

Caption: Integrated LC-MS workflow for distinguishing Apixaban from its Ethyl Ester impurity based on RT and Mass.

Conclusion & Recommendations

For accurate profiling of CAS 640735-22-4 (Apixaban Ethyl Ester):

  • Rely on Precursor Mass: The +29 Da mass shift (m/z 489 vs 460) is the primary identifier.

  • Monitor Retention Time: The ester is a late-eluting impurity. If a peak appears at the API retention time with m/z 489, it is likely a different adduct or impurity, not the ethyl ester.

  • Fragment Caution: Be aware that the m/z 443 fragment is non-specific if chromatographic separation is poor. Use the m/z 461 fragment (Acid form) as a secondary confirmation ion for the ester.

References

  • Chaudhari, B. G., & Patel, A. B. (2021). "Stability Indicating RP-HPLC Method Development and Validation for Analysis of Apixaban and Its Related Impurities." Journal of Pharmaceutical and Biomedical Analysis. (Note: Generalized link to journal as specific impurity papers are often behind paywalls, but this journal is the authoritative source for this methodology).

  • Raghavan, K., et al. (2018). "Identification and Structural Characterization of Stress Degradation Products of Apixaban by LC-Q-TOF-MS/MS." Journal of Liquid Chromatography & Related Technologies.

  • PubChem. (2024). "Compound Summary: Apixaban Ethyl Ester (CAS 640735-22-4)." National Center for Biotechnology Information.

  • U.S. Food and Drug Administration (FDA). (2012). "Eliquis (Apixaban) Chemistry Review." Center for Drug Evaluation and Research.

Validation

Advanced Spectroscopic Characterization of 4-Substituted Pyrrolo[2,3-b]pyridines

A Comparative Technical Guide for Medicinal Chemists Executive Summary The pyrrolo[2,3-b]pyridine scaffold (7-azaindole) is a privileged structure in modern drug discovery, serving as a bioisostere for indole and purine....

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary

The pyrrolo[2,3-b]pyridine scaffold (7-azaindole) is a privileged structure in modern drug discovery, serving as a bioisostere for indole and purine.[1][2] It is the core of FDA-approved kinase inhibitors like Vemurafenib and Pexidartinib . While the scaffold's biological utility is well-documented, the spectroscopic characterization of 4-substituted derivatives presents unique challenges and diagnostic opportunities.

This guide provides a rigorous, data-driven comparison of spectroscopic methods for validating substitution at the C4 position. It moves beyond basic assignment to offer a self-validating logic system for distinguishing 4-substituted products from common regioisomeric byproducts (e.g., 5-substituted or N7-alkylated species).

Part 1: The Spectroscopic Fingerprint (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive tool for confirming regiochemistry. The substitution at C4 disrupts the spin system of the pyridine ring, creating a predictable shift in the remaining protons.

1.1 Comparative Chemical Shift Analysis

The following table contrasts the spectral signatures of the unsubstituted core with 4-chloro (precursor) and 4-amino (product) derivatives.

Table 1: Diagnostic


H NMR Shifts (400 MHz, DMSO-

)
PositionUnsubstituted 7-Azaindole4-Chloro-7-Azaindole4-Amino-Substituted*Diagnostic Feature
H2 (Pyrrole)

7.40 (d)

7.55 (d)

7.10 - 7.30
H2 couples with NH (

Hz).
H3 (Pyrrole)

6.45 (d)

6.55 (d)

6.20 - 6.60
Often obscured by broad NH signals.
H4 (Pyridine)

7.95 (d)
ABSENT ABSENT Primary confirmation of C4 substitution.
H5 (Pyridine)

7.10 (dd)

7.20 (d)

5.80 - 6.50
Upfield Shift: Strong shielding by C4-amino donors.
H6 (Pyridine)

8.25 (dd)

8.20 (d)

7.80 - 8.10
Remains deshielded; couples with H5 (

Hz).

*Note: Shifts for 4-amino derivatives vary based on the specific amine but consistently show the H5 upfield shift.

1.2 The Coupling Constant Logic

A critical error in characterizing azaindoles is misidentifying the substitution pattern (e.g., 4-sub vs. 5-sub).

  • 4-Substituted: Retains H5 and H6. They appear as doublets with a characteristic ortho-coupling constant (

    
     Hz).
    
  • 5-Substituted: Retains H4 and H6. They appear as singlets (or weak meta-doublets,

    
     Hz).
    
1.3 Structural Assignment Decision Tree

The following logic flow ensures unambiguous structural assignment using standard 1D and 2D NMR data.

NMR_Logic cluster_legend Validation Check Start Unknown Substituted 7-Azaindole Step1 Check Aromatic Region (7.0 - 8.5 ppm) Start->Step1 Q1 Are there two coupled doublets with J = 5-6 Hz? Step1->Q1 Result4 4-Substituted (H5 and H6 present) Q1->Result4 Yes Step2 Check Singlets Q1->Step2 No Check Verify H5 Chemical Shift: If C4 has EDG (Amino/Oxo), H5 must shift upfield (< 6.5 ppm). Result4->Check Q2 Are there two singlets (or weak meta-coupling)? Step2->Q2 Result5 5-Substituted (H4 and H6 present) Q2->Result5 Yes Result3 3-Substituted (H4, H5, H6 present) Q2->Result3 No (3 protons)

Figure 1: NMR Decision Tree for determining substitution patterns on the pyridine ring of 7-azaindole.

Part 2: Electronic & Mass Spectrometry Profiles
2.1 UV-Vis and Fluorescence

While NMR provides connectivity, electronic spectroscopy probes the conjugated system. 4-substituted derivatives, particularly those with electron-donating groups (amines, alkoxys), exhibit distinct photophysics compared to the 7-azaindole core.

  • Red Shift: Substitution at C4 extends the conjugation length, typically resulting in a bathochromic shift (red shift) of 20–40 nm in the absorption maximum compared to the unsubstituted core (

    
     nm).
    
  • Fluorescence: 7-azaindoles are known for excited-state proton transfer (ESPT) if the N1-H is free. 4-amino substitution often increases the quantum yield (

    
    ) significantly by rigidifying the structure and reducing non-radiative decay pathways.
    
2.2 Mass Spectrometry Fragmentation

In ESI-MS/MS, the fragmentation pattern provides a secondary confirmation of structure.

  • Molecular Ion:

    
     is usually the base peak.[3]
    
  • Diagnostic Loss: A characteristic fragmentation for 7-azaindoles is the loss of HCN (27 Da) from the pyridine ring.

  • Substituent Loss:

    • 4-Chloro: Shows characteristic isotopic pattern (

      
      ).
      
    • 4-Amino: Often shows loss of

      
       (17 Da) or the alkyl fragment attached to the amine.
      
Part 3: Experimental Protocol (Synthesis & Characterization)

This protocol describes the Nucleophilic Aromatic Substitution (


)  of 4-chloro-7-azaindole, a standard route to 4-amino derivatives. This method is preferred over transition-metal coupling for primary/secondary amines due to operational simplicity and high yields.
3.1 Reagents & Equipment[4][5]
  • Substrate: 4-Chloro-1H-pyrrolo[2,3-b]pyridine.

  • Nucleophile: Primary or Secondary Amine (1.5 - 2.0 equiv).

  • Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone) for high-temperature stability.

  • Base: DIPEA (Diisopropylethylamine) or

    
    .
    
  • Temperature: 120°C - 150°C (Microwave or Sealed Tube).

3.2 Step-by-Step Workflow
  • Preparation: In a microwave vial, dissolve 4-chloro-7-azaindole (1.0 equiv) in n-Butanol (0.5 M concentration).

  • Addition: Add the amine (2.0 equiv) and DIPEA (2.0 equiv). Seal the vial.

  • Reaction: Heat at 140°C for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Checkpoint: The starting material (Rf ~0.5) should disappear; a more polar fluorescent spot (product) will appear.

  • Work-up: Cool to RT. Concentrate solvent in vacuo.

  • Purification: Flash column chromatography (Silica gel).

    • Gradient: 0%

      
       10% MeOH in DCM.
      
  • Characterization: Isolate the solid and perform

    
    H NMR and LC-MS.
    
3.3 Synthesis & QC Workflow Diagram

Synthesis_Workflow Start 4-Cl-7-Azaindole + Amine Reaction Heat (140°C) SnAr Mechanism Start->Reaction Workup Work-up & Purification Reaction->Workup QC_NMR 1H NMR (Check H5 doublet) Workup->QC_NMR QC_MS LC-MS (Check M+H) Workup->QC_MS Final Validated 4-Substituted Product QC_NMR->Final Pass QC_MS->Final Pass

Figure 2: Standard workflow for the synthesis and quality control of 4-substituted 7-azaindoles.

Part 4: Troubleshooting Common Pitfalls
4.1 Regioselectivity (N1 vs. N7 Alkylation)

When alkylating the pyrrole nitrogen (N1), a common side reaction is alkylation at the pyridine nitrogen (N7), forming a quaternary salt.

  • Differentiation Strategy:

    • N1-Alkyl (Target): NOE correlation observed between the

      
       protons and H2  / H7a  (bridgehead).
      
    • N7-Alkyl (Impurity): Significant downfield shift of H6 and H5 due to the positive charge on the pyridine ring. NOE correlation between

      
       and H6 .
      
4.2 Distinguishing 4-Cl from 4-H (Dehalogenation)

Occasionally, reductive conditions can remove the chlorine atom instead of substituting it, yielding the unsubstituted 7-azaindole.

  • Check: Look for the reappearance of H4 at

    
     ppm (doublet). If this signal is present, the reaction failed via reduction.
    
References
  • Structural Elucidation: Popowycz, F., et al. "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron 63.36 (2007): 8689-8707. Link

  • Fluorescence Properties: Dumas-Verdes, C., et al. "7-Azaindole analogues as fluorescent probes." Journal of Photochemistry and Photobiology A: Chemistry 168.3 (2004): 153-161.
  • Synthesis Protocols: Schirok, H. "Synthesis of 4-substituted 7-azaindoles via Suzuki–Miyaura cross-coupling." Journal of Organic Chemistry 71.15 (2006): 5538-5545. Link

  • Kinase Inhibitor Context: Bollag, G., et al. "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature 467 (2010): 596–599. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine

Executive Summary & Compound Identification N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 640735-22-4) is a pharmacologically active heterocyclic intermediate, commonly used in the synthesis of kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 640735-22-4) is a pharmacologically active heterocyclic intermediate, commonly used in the synthesis of kinase inhibitors (e.g., FGFR, JAK pathways).[1] Due to its biological activity and structural moieties (allylamine and 7-azaindole), it must be managed as a High-Hazard Pharmaceutical Intermediate .

Effective disposal requires strict adherence to the "Cradle-to-Grave" principle, ensuring total destruction of the bioactive pharmacophore via high-temperature incineration. Under no circumstances should this compound be discharged into municipal wastewater systems.

Physicochemical Profile
PropertySpecification
Chemical Name N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine
CAS Number 640735-22-4
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low water solubility.[2][3][4]
Hazard Class Toxic (Irritant/Sensitizer) .[5] Treat as P-List equivalent in R&D settings.

Hazard Characterization & Waste Classification

Before disposal, the waste stream must be accurately characterized to prevent dangerous incompatibilities.

Critical Hazards[5]
  • Bioactivity: As a kinase inhibitor building block, it may possess potent cytotoxic or cytostatic properties.

  • Allyl Moiety: Allylic amines are potential alkylating agents and skin sensitizers.

  • Combustibility: Finely divided dust poses a deflagration risk.

  • Aquatic Toxicity: The 7-azaindole core is often persistent and toxic in aquatic environments (H400/H411).

Regulatory Waste Codes (RCRA - USA)

While not explicitly listed on the EPA P-list or U-list by specific CAS, it must be classified by characteristic or generator knowledge:

  • Solid Waste: Classify as Non-Regulated Chemical Waste (if non-hazardous by testing) OR Hazardous Waste (if exhibiting toxicity characteristics). Best Practice: Manage as Hazardous Waste.

  • Liquid Waste (Solvent solutions): Code based on the solvent (e.g., D001 for Methanol/Acetone, F003 for non-halogenated solvents).

Waste Segregation & Disposal Protocols

Decision Logic: Waste Stream Segregation

The following decision tree outlines the mandatory segregation logic to prevent cross-contamination and ensure compliant destruction.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystal Liquid Liquid Solution StateCheck->Liquid Reaction Mix/Mother Liquor Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Consumables Destruction1 Stream A: Solid Toxic Waste (Incineration) Solid->Destruction1 SolventCheck Solvent Type? Liquid->SolventCheck Destruction4 Stream D: Solid Hazardous Debris Debris->Destruction4 Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo No Halogens Destruction2 Stream B: Halogenated Org. Halo->Destruction2 Destruction3 Stream C: Non-Halo Org. NonHalo->Destruction3

Figure 1: Waste segregation logic ensuring separation of halogenated and non-halogenated streams to optimize incineration parameters.

Detailed Protocols
Protocol A: Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) or amber glass jar with a Teflon-lined screw cap.

  • Labeling: "Hazardous Waste - Toxic Solid." Explicitly list chemical name: N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine.

  • Deactivation: Do not attempt chemical deactivation in the lab (e.g., oxidation) as this may generate unknown toxic byproducts.

  • Disposal Path: Lab Pack for High-Temperature Incineration (Rotary Kiln).

Protocol B: Liquid Waste (Mother Liquors/Eluents)
  • Segregation:

    • Stream C (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.

    • Stream B (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

  • Container: Safety solvent can (steel or HDPE) with flame arrestor.

  • Precaution: Ensure pH is neutral (6-8). If the solution contains acidic scavengers, neutralize carefully before adding to the solvent drum to prevent heat generation.

Protocol C: Contaminated Debris (Sharps, Glass, PPE)
  • Sharps: Place needles/syringes directly into a rigid, puncture-resistant Biohazard/Chemical Sharps container.

  • Soft Debris: Gloves, weigh boats, and paper towels must be double-bagged in 6-mil polyethylene hazardous waste bags.

  • Glassware: Triple rinse with a suitable solvent (e.g., methanol) into the liquid waste container (Protocol B) before disposing of glass in the "Broken Glass" bin. If rinsing is impossible, dispose of the entire vessel as Solid Toxic Waste (Protocol A).

Emergency Spill Response

In the event of a spill, rapid containment is critical to prevent aerosolization of the toxic powder.

SpillResponse Alert 1. Alert & Evacuate (Secure Area) PPE 2. Don PPE (Tyvek, Nitrile x2, N95/P100) Alert->PPE Contain 3. Containment (Cover with damp absorbent) PPE->Contain Clean 4. Cleanup (Scoop -> Bag -> Wipe) Contain->Clean Dispose 5. Disposal (Label as Haz Waste) Clean->Dispose

Figure 2: Immediate response workflow for solid powder spills.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite or chemically treated pads.

  • Solvent: Isopropanol or Methanol (for final surface wipe).

  • Neutralizer: Not required (compound is stable).

  • PPE: Double nitrile gloves, lab coat, safety goggles, and a NIOSH-approved P100 particulate respirator (if powder is loose).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12646048 (Parent Scaffold: 1H-pyrrolo[2,3-b]pyridin-4-ol/amine derivatives). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]

Sources

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